1-(7-Nitro-1-indolinyl)ethanone
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H10N2O3 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
1-(7-nitro-2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C10H10N2O3/c1-7(13)11-6-5-8-3-2-4-9(10(8)11)12(14)15/h2-4H,5-6H2,1H3 |
InChI Key |
VJGCLZJLDHAMQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2=C1C(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Route Development for 1 7 Nitro 1 Indolinyl Ethanone
Retrosynthetic Disconnection Analysis of 1-(7-Nitro-1-indolinyl)ethanone
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available, or easily synthesized precursors. For this compound, the analysis reveals two primary disconnection points corresponding to the key functional groups.
The most evident disconnection is at the amide bond (C–N acyl bond). This bond can be retrosynthetically cleaved, suggesting that the target molecule can be formed through the acylation of a 7-nitroindoline (B34716) precursor. This leads to two key synthons: a 7-nitroindoline nucleophile and an electrophilic acetyl source (an acetyl cation synthon). The corresponding real-world reagents would be 7-nitroindoline and an acetylating agent such as acetyl chloride or acetic anhydride (B1165640).
A second disconnection targets the nitro group on the aromatic ring. A Functional Group Interconversion (FGI) strategy suggests that the nitro group can be introduced onto the indoline (B122111) ring via an electrophilic aromatic substitution (nitration) reaction. This simplifies the precursor to the core indoline heterocycle.
Therefore, the retrosynthetic pathway deconstructs this compound back to 7-nitroindoline and an acetylating agent, and further back to the fundamental indoline ring, which itself can be derived from simpler acyclic or aromatic precursors. This multi-step approach allows for a controlled and strategic synthesis.
Synthesis of the 7-Nitroindoline Core Precursor
The synthesis of the 7-nitroindoline core is a critical phase, requiring the initial formation of the bicyclic indoline structure followed by its regioselective nitration at the C7 position.
Cyclization Reactions for Indoline Ring Formation
The indoline scaffold is a prevalent motif in bioactive molecules, and numerous methods have been developed for its construction. nih.gov These strategies often involve the cyclization of a suitably substituted aniline derivative.
One powerful method is the palladium-catalyzed aza-Heck cyclization . This approach utilizes N-hydroxy anilines, which can be prepared from corresponding nitroarenes, as electrophiles that cyclize onto a pendant alkene. nih.gov This methodology is advantageous due to its tolerance for various functional groups and its ability to create complex indoline structures. nih.gov
Another strategy involves a reduction/cyclization cascade reaction . In this approach, nitro-substituted precursors undergo reduction, typically with iron powder under acidic conditions, to form an amine that subsequently participates in a dearomatizing cyclization to yield polycyclic indolines. While powerful for complex systems, simpler indolines can be formed through related intramolecular cyclizations.
Metal-free conditions have also been developed, often involving the cyclization of alkynes . For instance, the electrophilic cyclization of ortho-alkynylanilines, promoted by electrophiles like iodine, can form functionalized indoles, which can then be reduced to the corresponding indoline. chim.it Base-promoted cyclizations of similar precursors are also common. chim.it
| Cyclization Method | Precursor Type | Key Reagents/Catalysts | Description |
| Aza-Heck Cyclization | N-hydroxy aniline with pendant alkene | Palladium catalyst | Intramolecular cyclization of a nitrogen electrophile onto an alkene to form the indoline ring. nih.gov |
| Reduction/Cascade | Nitroarene with appropriate side chain | Fe/HCl | In-situ reduction of a nitro group to an amine, which then undergoes intramolecular cyclization. |
| Alkyne Cyclization | ortho-alkynylaniline | Electrophiles (e.g., I2) or Base (e.g., Cs2CO3) | Intramolecular nucleophilic attack of the aniline nitrogen onto the alkyne to form an indole (B1671886), followed by reduction. chim.it |
Directed Nitration Strategies for Indoline Systems
Introducing a nitro group specifically at the C7 position of the indoline ring is a significant challenge due to the multiple reactive sites on the benzene (B151609) ring. Direct nitration of unsubstituted indoline often leads to a mixture of products, with the C5 position being electronically favored. Therefore, regioselective synthesis requires a directed strategy.
Achieving C7 selectivity often necessitates the use of a directing group on the indoline nitrogen. While the N-acetyl group of the final product could potentially serve this role, its installation prior to nitration is an option. However, more effective directing groups are often employed. For example, rhodium-catalyzed C-H functionalization using an N-pivaloyl directing group has been shown to be highly effective for introducing various substituents at the C7 position of indoles, a principle that can be adapted for indolines. nih.gov
Recent methodologies have reported mild mono-nitration reactions on indolines with high regioselectivity for either the C5 or C7 positions. researchgate.net These advanced protocols can provide direct access to 7-nitroindoline without relying on harsh conditions or producing significant isomeric byproducts. Such methods represent a significant advancement over classical nitration techniques which are often non-selective and can result in product mixtures. researchgate.net The choice of nitrating agent and reaction conditions is paramount to controlling the position of nitration. For instance, chemo- and regioselective ortho-nitration of aniline carbamates has been achieved under mild conditions using ceric ammonium nitrate (B79036) (CAN) as the nitrating agent. researchgate.net
Acylation Strategies for N1-Acetylation in Indolines
The final step in the synthesis is the introduction of the acetyl group onto the nitrogen of the 7-nitroindoline precursor. The electron-withdrawing nature of the nitro group at the C7 position decreases the nucleophilicity of the indoline nitrogen, which can make this acylation step challenging. acs.orgnih.govnih.gov
Direct N-Acetylation Protocols
Direct N-acetylation is the most straightforward approach. This typically involves reacting 7-nitroindoline with a highly electrophilic acetyl source.
Common Acetylating Agents and Conditions:
| Reagent | Base/Catalyst | Conditions | Notes |
| Acetic Anhydride | Sodium Hydride (NaH), DMAP | Dry THF, 0 °C | A reported method for the successful acetylation of 7-nitroindole (B1294693) derivatives. jst.go.jp |
| Acetyl Chloride | Base (e.g., Triethylamine, Pyridine) | Aprotic Solvent (e.g., DCM, THF) | A standard method for N-acylation, though the reactivity needs to be managed to avoid side reactions. |
| Acetic Anhydride | Catalyst-free | Neat or in water | Eco-friendly methods have been developed for N-acylation, which can be effective for some substrates. orientjchem.org |
The synthesis of related N-acyl-7-nitroindolines often requires these robust conditions due to the reduced nucleophilicity of the nitrogen atom. acs.orgnih.govnih.gov For example, the synthesis of an N-acetyl-7-nitroindole derivative was successfully achieved using acetic anhydride in the presence of sodium hydride and N,N-dimethyl-4-aminopyridine (DMAP). jst.go.jp
Alternative C2-Fragment Introduction Approaches
Given the potential challenges of direct acetylation on a deactivated substrate, alternative methods that utilize different acylating agents or activation strategies can be valuable. These approaches may offer milder reaction conditions and improved functional group tolerance.
One such alternative is the use of thioesters as the acyl source. This method provides a mild, efficient, and highly chemoselective route for the N-acylation of indoles and related heterocycles. nih.gov The reaction is typically promoted by a suitable base, such as cesium carbonate, and offers an alternative to the often harsh and sensitive acyl chlorides. nih.gov
Another approach involves the direct N-acylation with a carboxylic acid . While less common for deactivated amines, this has been achieved for indoles using boric acid as a catalyst in a high-boiling solvent with azeotropic removal of water. clockss.org This method avoids the need to prepare a more reactive carboxylic acid derivative, offering a more atom-economical route.
These alternative methodologies provide a broader toolkit for the synthetic chemist, enabling the successful N-acetylation of challenging substrates like 7-nitroindoline under various conditions.
Optimization of Reaction Conditions and Yields for this compound Synthesis
Optimizing the synthesis of this compound focuses on maximizing the yield and purity of the product by systematically adjusting various reaction parameters, including solvent, temperature, and catalyst system.
Solvent Effects and Temperature Optimization
The choice of solvent is critical in the N-acylation of 7-nitroindoline. Aprotic solvents are generally preferred to avoid side reactions with the acylating agent.
Solvent Selection : Chlorinated solvents such as 1,2-dichloroethane have been successfully used, providing a non-reactive medium for Lewis acid-catalyzed acylations. jst.go.jp Other aprotic solvents like tetrahydrofuran (THF), ethyl acetate (EtOAc), and xylene could also be considered. orientjchem.orgnih.gov For catalyst-free approaches, reactions have been shown to proceed efficiently with or without various common organic solvents, and in some cases, water has been used as a green alternative medium for N-acylation. orientjchem.org
Temperature Control : The reaction temperature must be carefully controlled to balance reaction rate and selectivity. Lewis acid-catalyzed acylations may be performed at temperatures ranging from 0 °C to room temperature to control the reactivity of the acylating agent and minimize side-product formation. jst.go.jp In contrast, methods employing less reactive acylating agents, like thioesters, may require elevated temperatures, sometimes as high as 140 °C, to drive the reaction to completion. nih.gov Optimization studies would involve screening a range of temperatures to identify the minimum required for efficient conversion, thereby saving energy and reducing potential degradation of the product.
Table 1: Effect of Solvent and Temperature on N-Acylation Reactions An illustrative table based on general findings for N-acylation of amines.
| Entry | Solvent | Temperature (°C) | Acylating Agent | Catalyst | Typical Outcome |
|---|---|---|---|---|---|
| 1 | 1,2-Dichloroethane | 0 - 25 | Acetyl Chloride | AlCl₃ | Effective for deactivated amines jst.go.jp |
| 2 | Xylene | 140 | Thioester | Cs₂CO₃ | High temperature required nih.gov |
| 3 | THF | 25 | Acetic Anhydride | None | Good yields, solvent-dependent orientjchem.org |
| 4 | Water | 25 | Acetic Anhydride | None | Green alternative, variable yield orientjchem.org |
| 5 | None (Solvent-free) | 25 | Acetic Anhydride | None | High efficiency, green option orientjchem.orgnih.gov |
Catalyst Selection and Loading Studies
The catalyst plays a pivotal role in activating either the indoline nitrogen or the acylating agent.
Lewis Acids : Strong Lewis acids like aluminum chloride (AlCl₃) are effective but are typically required in stoichiometric amounts, which can lead to difficult workups and significant waste. jst.go.jp Milder, catalytic Lewis acids such as yttrium triflate (Y(OTf)₃) or magnesium sulfate (MgSO₄) have been used in other acylation reactions and could present more environmentally friendly alternatives. nih.govrsc.org
Organocatalysts : Chiral isothioureas and N-heterocyclic carbenes (NHCs) have been developed as highly effective organocatalysts for N-acylation reactions. dicp.ac.cnrsc.org These catalysts can operate under mild conditions and at low catalyst loadings (e.g., <5 mol%), offering high efficiency and selectivity. nih.gov While often used for asymmetric synthesis, their general catalytic activity is applicable to this synthesis.
Catalyst Loading : For catalytic systems, optimization of the catalyst loading is crucial for both economic and environmental reasons. Studies would aim to find the lowest possible catalyst concentration that still provides a high yield in a reasonable timeframe. For instance, dehydrogenative coupling methods have been achieved with catalyst loadings of less than 5 mol%. nih.gov Reusability of the catalyst is another important factor; for example, Y(OTf)₃ in ionic liquids has been shown to be reusable for several cycles without significant loss of activity. nih.gov
Table 2: Comparison of Catalysts for N-Acylation Reactions An illustrative table based on catalysts used for acylation of indoles and anilines.
| Catalyst | Catalyst Type | Typical Loading | Key Advantages |
|---|---|---|---|
| AlCl₃ | Lewis Acid | Stoichiometric | Effective for deactivated substrates jst.go.jp |
| Y(OTf)₃ | Lewis Acid | Catalytic | Reusable, efficient with microwave nih.gov |
| MgSO₄ | Lewis Acid | Catalytic | Inexpensive, green (sunlight-driven) rsc.org |
| Isothiourea | Organocatalyst | Catalytic | High efficiency, mild conditions dicp.ac.cnrsc.org |
| TPAP | Transition Metal | < 5 mol% | High efficiency, tandem processes nih.gov |
Green Chemistry Principles in the Synthesis of this compound
Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by improving efficiency, minimizing waste, and using safer materials. humanjournals.com
Atom Economy and E-Factor Analysis
Atom Economy : This metric measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The N-acetylation of 7-nitroindoline with acetic anhydride is a good example of a reaction with high atom economy.
Reaction: C₈H₈N₂O₂ (7-nitroindoline) + C₄H₆O₃ (acetic anhydride) → C₁₀H₁₀N₂O₃ (product) + C₂H₄O₂ (acetic acid)
The only byproduct is acetic acid, which is a relatively benign and low-molecular-weight molecule. In contrast, using acetyl chloride and a stoichiometric Lewis acid catalyst like AlCl₃ would generate aluminum-containing waste and HCl, resulting in a lower atom economy. Addition reactions, which incorporate all reactant atoms into the final product, have a 100% atom economy. buecher.dekccollege.ac.in
E-Factor (Environmental Factor) : The E-factor is the ratio of the mass of waste generated to the mass of the desired product. sheldon.nl A lower E-factor signifies a greener process. nih.gov In the synthesis of this compound, the E-factor would account for all waste, including reaction byproducts, leftover reactants, solvent losses, and materials used in workup and purification (e.g., silica gel). rsc.orgyoutube.com A solvent-free, catalyst-free reaction using stoichiometric amounts of reactants would have a significantly lower E-factor than a process requiring excess reagents, a multi-step workup, and chromatographic purification. nih.govfrontiersin.org
Use of Sustainable Solvents and Reagents
Sustainable Solvents : A key principle of green chemistry is the reduction or replacement of hazardous solvents. humanjournals.com For the N-acetylation of 7-nitroindoline, traditional chlorinated solvents could be replaced with greener alternatives. Bio-based solvents derived from renewable feedstocks, such as certain esters or ethers, are becoming more common. nih.gov In some cases, water can be an excellent green solvent, or the reaction can be run under solvent-free conditions, which is the most ideal scenario. orientjchem.orgnih.gov
Sustainable Reagents : The choice of reagents greatly influences the greenness of a synthesis.
Acylating Agents : Replacing highly reactive and corrosive reagents like acetyl chloride with less hazardous alternatives such as acetic anhydride or isopropenyl acetate improves the safety and environmental profile of the process. nih.gov
Stereocontrol and Chiral Synthesis Considerations for Related Indoline Analogs
While this compound itself is achiral, the indoline scaffold is a common feature in many biologically active molecules that possess stereocenters, typically at the 2- or 3-position. rhhz.net Therefore, the development of stereocontrolled synthetic methods for related chiral indoline analogs is a significant area of research.
The primary strategies for accessing enantioenriched indolines include asymmetric catalysis and the kinetic resolution of racemic mixtures.
Asymmetric Catalysis : This approach involves the direct formation of a specific enantiomer using a chiral catalyst. For instance, the enantioselective N-alkylation of indoline derivatives has been achieved using chiral phosphoric acids or thiourea-based organocatalysts. mdpi.com Copper-catalyzed enantioselective intramolecular alkene aminooxygenation is another powerful method for synthesizing chiral 2-substituted indolines on a multigram scale. nih.gov These methods create the desired stereocenter with high enantioselectivity (ee).
Kinetic Resolution : This technique involves the selective reaction of one enantiomer from a racemic mixture, allowing for the separation of the unreacted enantiomer and the derivatized one. For indolines, non-enzymatic kinetic resolution via catalytic N-acylation has been demonstrated. nih.gov In this process, a chiral acylation catalyst selectively acylates one enantiomer of a racemic 2-substituted indoline at a faster rate, leaving the other enantiomer unreacted. This allows for the isolation of both the N-acylated product and the unreacted starting material in enantioenriched forms. nih.gov
The development of these stereocontrolled methods is crucial for the synthesis of complex pharmaceutical agents and natural products where specific stereoisomers are required for biological activity. rhhz.net
Enantioselective Synthesis Approaches for Indoline Scaffolds
The enantioselective synthesis of the indoline core is paramount for accessing chiral derivatives of this compound. Several powerful strategies have been developed to construct chiral indoline frameworks, which can be broadly categorized into methods that create a stereocenter during the formation of the heterocyclic ring and those that functionalize a pre-existing indoline in an enantioselective manner.
One prominent approach involves the asymmetric hydrogenation of indoles . Chiral transition-metal catalysts, particularly those based on rhodium and iridium complexed with chiral phosphine (B1218219) ligands, have proven highly effective in the enantioselective reduction of substituted indoles to their corresponding indolines. For instance, N-tosyl 3-substituted indoles can be hydrogenated with high enantioselectivities (95–98% ee) using a rhodium catalyst bearing a trans-chelating chiral bisphosphine ligand such as (S,S)-(R,R)-PhTRAP. acs.org This method is effective for a range of 3-substituted indoles, offering a direct route to optically active indolines with a stereocenter at the C3 position. acs.org Similarly, chiral Brønsted acids have been utilized as catalysts for the transfer hydrogenation of 3H-indoles, providing a metal-free alternative for the synthesis of optically active indolines with high enantioselectivity. organic-chemistry.org
Another powerful technique is the asymmetric intramolecular carbolithiation . This method allows for the direct and highly enantioselective synthesis of 3-substituted indolines. The use of (-)-sparteine as a chiral ligand in the intramolecular carbolithiation of N-allyl-N-benzyl-2-bromoanilines generates enantioenriched 3-methylindolines with good yields and enantiomeric excesses ranging from 82-89%. acs.org The resulting organolithium intermediate can be quenched with various electrophiles, introducing further functionality at the 3-position.
Furthermore, copper-catalyzed hydroamination/cyclization of N-sulfonyl-2-allylanilines provides an expedient route to enantioenriched 2-methylindolines. This method utilizes a commercially available amino-acid derived chiral ligand and a copper(II) salt to achieve enantioselectivities of up to 90% ee.
The following table summarizes the key findings of these enantioselective approaches:
| Method | Substrate | Catalyst/Ligand | Product | Enantioselectivity (ee) |
| Asymmetric Hydrogenation | N-Tosyl 3-substituted indoles | [Rh(nbd)2]SbF6 / PhTRAP | 3-Substituted indolines | 95-98% |
| Asymmetric Intramolecular Carbolithiation | N-Allyl-N-benzyl-2-bromoanilines | tBuLi / (-)-Sparteine | 3-Methylindolines | 82-89% |
| Copper-Catalyzed Hydroamination | N-Sulfonyl-2-allylanilines | Cu(II) salt / Chiral ligand | 2-Methylindolines | up to 90% |
These methods provide robust platforms for establishing a stereocenter at either the C2 or C3 position of the indoline ring. A plausible synthetic strategy for a chiral derivative of this compound would involve the initial enantioselective synthesis of a substituted indoline, for example, a 3-methylindoline. This chiral scaffold would then serve as a key intermediate for subsequent functionalization, including nitration at the C7 position and acetylation at the N1 position.
Diastereoselective Control in Functionalization Reactions
With a chiral indoline scaffold in hand, the next critical step is the diastereoselective introduction of the nitro group at the C7 position. The inherent chirality of the starting indoline can influence the stereochemical outcome of subsequent reactions, a concept known as substrate-controlled diastereoselectivity.
Directing group-assisted C-H functionalization has emerged as a powerful tool for the regioselective modification of indoles and indolines. nih.gov For the C7-functionalization of indolines, rhodium-catalyzed C-H activation has been shown to be effective. nih.govnih.gov While the existing literature primarily focuses on C7-arylation, this strategy could potentially be adapted for nitration. A chiral directing group attached to the indoline nitrogen could not only facilitate regioselective C7-functionalization but also induce diastereoselectivity.
For instance, a chiral auxiliary on the nitrogen atom could shield one face of the aromatic ring, directing the incoming electrophile (a nitrating agent) to the opposite face, thus leading to a diastereomerically enriched product. The choice of the directing group and the reaction conditions would be crucial in achieving high levels of diastereocontrol.
Alternatively, if a stereocenter is already present at the C2 or C3 position, it can exert a diastereoselective influence on the C7-functionalization. The substituent at the stereocenter can create a chiral environment that favors the approach of the nitrating agent from one direction over the other.
A copper-hydride (CuH) catalyzed method for the preparation of highly functionalized cis-2,3-disubstituted indolines has been reported with high diastereo- and enantioselectivity. acs.org This approach involves the intramolecular trapping of an organocopper intermediate by a tethered imine. While this method directly constructs a 2,3-disubstituted indoline, the principles of achieving high diastereoselectivity through catalyst control could be applied to other functionalization reactions of the indoline ring.
The final N-acetylation step to yield this compound is generally not expected to be stereoselective unless the acetylating agent itself is chiral or the reaction is catalyzed by a chiral catalyst. However, the presence of the N-acetyl group can influence the conformation of the indoline ring and potentially affect the stereochemical outcome of subsequent reactions if further modifications are desired.
The table below outlines potential strategies for achieving diastereoselective functionalization of a chiral indoline intermediate:
| Approach | Key Feature | Potential Outcome |
| Chiral Directing Group at N1 | Directs regioselective C7-functionalization and blocks one face of the ring. | Diastereoselective nitration at the C7 position. |
| Substrate Control from C2/C3 Stereocenter | Existing stereocenter creates a chiral environment. | Diastereoselective approach of the nitrating agent to C7. |
| Catalyst-Controlled Functionalization | Chiral catalyst creates a chiral pocket around the substrate. | Diastereoselective C-H functionalization at C7. |
Advanced Spectroscopic and Structural Elucidation Techniques in 1 7 Nitro 1 Indolinyl Ethanone Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural analysis of 1-(7-Nitro-1-indolinyl)ethanone, offering precise information about the chemical environment of each proton and carbon atom.
¹H and ¹³C NMR Spectroscopy
The ¹H NMR spectrum of this compound provides foundational data for its structural confirmation. For instance, in a study of related 1-acyl-7-nitroindolines, the protons on the indoline (B122111) ring and the acetyl group show characteristic chemical shifts. psu.edu Similarly, the ¹³C NMR spectrum reveals the electronic environment of the carbon atoms, with the carbonyl carbon and the carbons of the nitro-substituted aromatic ring being particularly informative. psu.edu
A representative, though not identical, analysis of 1-acetyl-4,5-methylenedioxy-7-nitroindoline showed distinct signals that could be unequivocally assigned through advanced NMR techniques. psu.eduresearchgate.net For example, the acetyl methyl protons typically appear as a singlet, while the protons of the indoline ring form a more complex pattern of triplets and doublets due to spin-spin coupling. psu.edu
Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for a Substituted 1-Acyl-7-Nitroindoline Derivative
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-2 | 4.25 (t) | 50.8 |
| H-3 | 3.09 (t) | 25.5 |
| H-6 | 7.26 (s) | 103.1 |
| Acetyl CH₃ | 2.24 (s) | 23.3 |
| Carbonyl C=O | - | 168.3 |
| C-3a | - | 115.4 |
| C-7 | - | 134.7 |
| C-7a | - | 132.7 |
Note: Data is for 1-acetyl-4,5-methylenedioxy-7-nitroindoline and serves as a representative example. psu.edu
To unambiguously assign the proton and carbon signals and to understand the through-bond and through-space correlations, a suite of two-dimensional (2D) NMR experiments is employed. princeton.eduyoutube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks, helping to identify adjacent protons. princeton.eduresearchgate.net For this compound, COSY would confirm the connectivity between the protons on the indoline ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. princeton.eduyoutube.com This is crucial for assigning the carbon signals based on their attached protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly connected through bonds. princeton.eduresearchgate.net This is vital for determining the three-dimensional structure and conformation of the molecule. For instance, a NOESY experiment on a related methoxy-nitroindoline derivative helped to unequivocally determine the position of the nitro group by observing the spatial proximity of a methoxy (B1213986) group to a specific aromatic proton. psu.edu
The rotation around the amide bond (N-C=O) in this compound can be restricted, leading to the existence of different conformers. Dynamic NMR (DNMR) studies, where spectra are recorded at various temperatures, can provide insight into the energy barrier for this rotation. researchgate.netscielo.org.mx The presence of rotamers is sometimes evident in NMR spectra at room temperature as broadened or duplicated signals. scielo.org.mxroyalsocietypublishing.org By analyzing the changes in the line shape of the signals as the temperature is varied, the rate of the dynamic process and the activation energy for the rotation of the acetyl group can be determined. researchgate.net
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Interactions
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in this compound and for probing intermolecular interactions. americanpharmaceuticalreview.comnih.gov
The nitro group (NO₂) gives rise to characteristic vibrational modes. The asymmetric and symmetric stretching vibrations of the C-NO₂ group are particularly prominent in the IR spectrum. core.ac.uknih.gov The positions of these bands are sensitive to the electronic environment. For aromatic nitro compounds, these are typically found in the regions of 1550-1536 cm⁻¹ (asymmetric) and 1369-1342 cm⁻¹ (symmetric). nih.gov The conjugation of the nitro group with the aromatic ring can influence the frequencies of these vibrations. nih.gov Raman spectroscopy can also be used to identify the characteristic peaks of the nitro group. spectroscopyonline.com
The carbonyl (C=O) stretching vibration of the acetyl group is a strong and sharp band in the IR spectrum. pg.edu.pl Its position provides information about the electronic environment and potential hydrogen bonding. For a simple ketone, this band is typically observed around 1715 cm⁻¹. pg.edu.pl In this compound, the electronic effect of the nitrogen atom of the indoline ring and the aromatic system will influence this frequency. The presence of intermolecular hydrogen bonding in the solid state can lead to a shift in the carbonyl stretching frequency to a lower wavenumber. royalsocietypublishing.org
Interactive Data Table: Characteristic IR and Raman Vibrational Frequencies
| Functional Group | Vibrational Mode | Typical IR Range (cm⁻¹) | Typical Raman Range (cm⁻¹) |
| Nitro (NO₂) | Asymmetric Stretch | 1560 - 1515 | 1560 - 1515 |
| Nitro (NO₂) | Symmetric Stretch | 1360 - 1320 | 1360 - 1320 |
| Carbonyl (C=O) | Stretch | 1700 - 1680 | 1700 - 1680 |
| Aromatic C-H | Stretch | 3100 - 3000 | 3100 - 3000 |
| Aliphatic C-H | Stretch | 3000 - 2850 | 3000 - 2850 |
Note: These are general ranges and the exact frequencies for this compound may vary.
X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing
Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of this compound in the solid state. nih.govmdpi.com This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, revealing the conformation of the indoline ring and the orientation of the acetyl and nitro groups. jhu.edu
Determination of Bond Lengths, Bond Angles, and Torsion Angles
Table 1: Representative Bond Lengths and Angles for a Related Nitroindoline (B8506331) Structure
| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |
| Bond Length | N1 | C2 | ~1.47 | |
| Bond Length | C7 | N(nitro) | ~1.48 | |
| Bond Angle | C6 | C7 | C7a | ~120 |
| Bond Angle | O(nitro) | N(nitro) | O(nitro) | ~124 |
| Torsion Angle | C7a | N1 | C(acetyl) | O(acetyl) |
Note: The data presented is based on typical values for related nitroindoline structures and serves as an illustrative example. Actual values for this compound would require experimental determination.
Analysis of Intermolecular Interactions and Hydrogen Bonding Networks
The crystalline packing of this compound is governed by a variety of intermolecular interactions. While classical hydrogen bonds involving a donor like N-H or O-H are absent, weaker C-H···O interactions are expected to play a significant role in stabilizing the crystal lattice. The oxygen atoms of the nitro and acetyl groups can act as hydrogen bond acceptors for protons from the aromatic and aliphatic C-H groups of neighboring molecules.
Mass Spectrometry Techniques for Fragmentation Pathway Delineation
Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the fragmentation pathways of this compound.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Isotopic Pattern Analysis
High-resolution mass spectrometry provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental composition. For this compound (C₁₀H₁₀N₂O₃), the expected accurate mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally observed value with a high degree of precision (typically within a few parts per million). This technique is crucial for confirming the identity of the compound. The isotopic pattern, arising from the natural abundance of isotopes like ¹³C and ¹⁵N, further corroborates the proposed elemental formula.
Tandem Mass Spectrometry (MS/MS) for Fragment Ion Characterization
Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of the molecular ion. By isolating the parent ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. For nitroaromatic compounds, common fragmentation pathways involve the loss of the nitro group (NO₂) or parts thereof (e.g., NO, O).
Table 2: Plausible Fragmentation Pathways for this compound in MS/MS
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Structure of Fragment Ion |
| [M+H]⁺ | CH₂CO | Loss of the acetyl group | |
| [M+H]⁺ | NO₂ | Loss of the nitro group | |
| [M+H]⁺ | C₂H₃NO | Loss of the acetyl group and a hydrogen | |
| [M-NO₂]⁺ | CO | Subsequent loss of carbon monoxide |
Note: The specific fragmentation pattern and the relative abundance of fragment ions would need to be determined experimentally.
The fragmentation of the acetyl group is also a likely process. The analysis of these fragment ions provides valuable structural information and confirms the connectivity of the different functional groups within the molecule.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Characterization
Electronic spectroscopy provides insights into the electronic structure and photophysical properties of this compound.
Investigation of Electronic Transitions of the Nitro-Indoline Chromophore
The UV-Vis absorption spectrum of this compound is expected to be dominated by the electronic transitions within the nitro-indoline chromophore. The presence of the electron-withdrawing nitro group and the acetyl group, in conjunction with the indoline ring system, gives rise to characteristic absorption bands.
Typically, nitroaromatic compounds exhibit strong absorption in the UV region due to π → π* transitions within the aromatic system. The nitro group itself can also participate in n → π* transitions, which are generally weaker and may be observed as a shoulder on the main absorption band. The position and intensity of these bands are sensitive to the solvent polarity. In polar solvents, a red shift (bathochromic shift) of the π → π* transition is often observed.
While many indole (B1671886) derivatives are known to be fluorescent, the presence of the nitro group often leads to quenching of fluorescence. The nitro group can provide a non-radiative decay pathway for the excited state, reducing or eliminating the emission of light. Therefore, this compound is expected to exhibit weak or no fluorescence. Studies on related N-acyl-7-nitroindolines have shown that they are often photoreactive, undergoing cleavage upon irradiation with UV light, a property that can be more prominent than fluorescence.
Mechanistic Organic Reactions and Reactivity Studies of 1 7 Nitro 1 Indolinyl Ethanone
Reactivity of the Nitro Group in 1-(7-Nitro-1-indolinyl)ethanone
The 7-nitro group is a dominant functional group, profoundly influencing the molecule's electronic properties and reactivity. Its strong electron-withdrawing nature, both through inductive and resonance effects, deactivates the aromatic ring towards electrophilic attack but activates it for other transformations.
Reduction Chemistry to Amino and Hydroxylamino Derivatives
The nitro group of this compound is susceptible to reduction, providing a synthetic route to the corresponding 7-amino and 7-hydroxylamino derivatives. These transformations are crucial for building more complex molecular architectures. The reduction can be achieved through various established methods used for aromatic nitro compounds.
Catalytic hydrogenation is a common and efficient method. google.comyoutube.com This process typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst.
Table 1: Typical Conditions for Catalytic Hydrogenation of Nitroarenes
| Catalyst | Solvent | Pressure | Temperature | Product |
|---|---|---|---|---|
| Palladium on Carbon (Pd/C) | Ethanol, Methanol, Ethyl Acetate | 1-4 atm H₂ | Room Temperature | Amine |
| Platinum(IV) Oxide (PtO₂) | Acetic Acid, Ethanol | 1-4 atm H₂ | Room Temperature | Amine |
Alternatively, chemical reduction using metals in acidic media is a classic and effective approach. Reagents such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl), or stannous chloride (SnCl₂), are known to reduce aromatic nitro groups to primary amines. youtube.com For related nitroindoline (B8506331) compounds, zinc (Zn) powder has also been employed. youtube.com
The reduction proceeds stepwise, typically through nitroso and hydroxylamino intermediates. While the final amino product, 1-(7-Amino-1-indolinyl)ethanone, is usually the desired stable product, the 1-(7-hydroxylamino-1-indolinyl)ethanone intermediate can sometimes be isolated under carefully controlled reaction conditions, such as using milder reducing agents or specific pH ranges. A specialized method, the Staudinger reduction, which involves reaction with a phosphine (B1218219) to form an iminophosphorane followed by hydrolysis, has been used for reducing nitro groups in other complex nitroindoline-caged compounds and represents a milder alternative to catalytic hydrogenation. core.ac.uk
Nucleophilic Aromatic Substitution (SNAr) Potential on the Aromatic Ring
The presence of the strongly electron-withdrawing nitro group at the C-7 position significantly activates the aromatic portion of the indoline (B122111) ring for nucleophilic aromatic substitution (SNAr). wikipedia.org This reaction involves the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group. For SNAr to occur, a good leaving group (typically a halide like F, Cl, or Br) must be present on the ring.
The activating nitro group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, through resonance. youtube.comlibretexts.org The activation is most effective at the positions ortho and para to the nitro group. In this compound, the C-7 nitro group would strongly activate potential leaving groups at the C-6 (ortho) and C-4 (para) positions.
Therefore, a hypothetical derivative such as 1-(4-Fluoro-7-nitro-1-indolinyl)ethanone would be an excellent substrate for SNAr reactions. It would be expected to react with a variety of nucleophiles under relatively mild conditions.
Table 2: Potential SNAr Reactions on a Hypothetical 4-Halo-7-nitroindoline Derivative
| Nucleophile | Reagent Example | Product (after displacing Halide at C-4) |
|---|---|---|
| Alkoxide | Sodium Methoxide (NaOMe) | 1-(4-Methoxy-7-nitro-1-indolinyl)ethanone |
| Amine | Benzylamine (BnNH₂) | 1-(4-(Benzylamino)-7-nitro-1-indolinyl)ethanone |
| Thiolate | Sodium Thiophenoxide (NaSPh) | 1-(4-(Phenylthio)-7-nitro-1-indolinyl)ethanone |
Studies on other nitroarenes have shown that the reaction rate is highly dependent on the leaving group (F > Cl > Br > I) and the strength of the nucleophile. youtube.com
Chemical Transformations at the N1-Acetyl Moiety
The N-acetyl group is not merely a protecting group; its reactivity is intricately linked to the presence of the 7-nitro substituent, leading to unique chemical transformations, most notably under photochemical conditions.
Hydrolysis and Transamidation Reactions
The most distinctive reactivity of the N-acetyl group in this compound is its ability to undergo photo-activated hydrolysis or transamidation. nih.gov Upon irradiation with near-UV light (around 350 nm), the molecule undergoes an intramolecular rearrangement. rsc.org
The established mechanism involves the following steps:
Photo-excitation of the nitroindoline system.
Transfer of the acetyl group from the indoline nitrogen to one of the oxygen atoms of the 7-nitro group.
Formation of a highly reactive cyclic intermediate known as a nitronic anhydride (B1165640). rsc.orgresearchtrends.net
This reactive intermediate is then readily attacked by nucleophiles present in the solution.
If the nucleophile is water, the reaction results in hydrolysis, releasing acetic acid and forming 7-nitrosoindole as the final by-product. core.ac.ukrsc.org If an amine is used as the nucleophile, a transamidation reaction occurs, yielding a new amide and 7-nitrosoindole. This photochemical property has been harnessed to develop "caged" compounds for the rapid release of carboxylic acids or other molecules. researchgate.netnih.gov
While photochemical cleavage is the most studied reaction, standard chemical hydrolysis of the amide bond is also possible. The electron-withdrawing effect of the 7-nitro group influences the lability of the N-acetyl group. Studies on a related 5-nitro isomer showed that the amide bond had comparable lability to a methyl ester under alkaline hydrolysis conditions, suggesting the N-acetyl group in the 7-nitro isomer is also susceptible to base- or acid-catalyzed hydrolysis, though potentially requiring harsher conditions than its photochemical counterpart. researchgate.net
Reactions at the α-Carbon of the Acetyl Group
The methyl protons of the N-acetyl group are α-protons to the carbonyl group, making them weakly acidic. masterorganicchemistry.com These protons can be removed by a strong, non-nucleophilic base to form an enolate ion. libretexts.org This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions.
Due to the relatively low acidity of a typical amide α-proton (pKa > 25), a very strong base is required for complete enolate formation. Lithium diisopropylamide (LDA) is a common choice for this transformation. libretexts.orgmnstate.edu
Once formed, the enolate of this compound can react with various electrophiles in SN2-type reactions.
Table 3: Potential α-Carbon Functionalization Reactions
| Electrophile | Reagent Example | Reaction Type | Product |
|---|---|---|---|
| Alkyl Halide | Iodomethane (CH₃I) | Alkylation | 1-(7-Nitro-1-indolinyl)propan-1-one |
| Aldehyde | Benzaldehyde (PhCHO) | Aldol Addition | 1-(3-Hydroxy-3-phenyl-1-(7-nitro-1-indolinyl)propan-1-one) |
These reactions provide a pathway to extend the carbon chain at the N-acyl position, introducing further functional complexity to the molecule. The reaction must be performed in an aprotic solvent, and the electrophile is added only after the complete formation of the enolate to avoid side reactions with the strong base. libretexts.org
Reactivity of the Indoline Ring System
The indoline core itself possesses distinct reactivity, which is modulated by the attached N-acetyl and 7-nitro groups. The primary reactions of the heterocyclic ring involve aromatization and substitution.
A key transformation of the indoline system is its dehydrogenation (oxidation) to the corresponding indole (B1671886). This aromatization can be achieved using various chemical oxidizing agents. A patented method describes the synthesis of 7-nitroindole (B1294693) from 1-acetyl-7-nitroindoline via a process that combines hydrolysis and dehydrogenation. google.com Photocatalytic methods have also been explored for the dehydrogenation of indolines; however, studies have shown that electron-withdrawing groups, such as N-acetyl and particularly C-5 or C-6 nitro groups, can inhibit this reaction. nih.gov This suggests that the dehydrogenation of this compound might require specific and potent oxidation conditions.
Regarding substitution reactions on the ring, the electronic effects of the substituents are paramount. The N-acetyl group reduces the electron-donating ability of the nitrogen atom, thus deactivating the ring towards electrophilic aromatic substitution compared to an unsubstituted indoline. However, it is an ortho, para-director. The selective formation of 1-acetyl-7-nitroindoline from the nitration of 1-acetylindoline (B31821) highlights the directing power of the N-acetyl group to the otherwise less accessible C-7 position. google.com
Once the 7-nitro group is in place, it strongly deactivates the entire aromatic ring towards further electrophilic attack due to its powerful electron-withdrawing nature. Therefore, electrophilic substitution reactions on this compound are generally difficult and unlikely to proceed under standard conditions. Any potential electrophilic attack would be directed away from the deactivated benzene (B151609) ring and potentially towards the less deactivated positions of the five-membered ring, though this is also disfavored.
Compound Names Table
| Systematic Name | Other Names |
| This compound | 1-Acetyl-7-nitroindoline |
| 1-(7-Amino-1-indolinyl)ethanone | 1-Acetyl-7-aminoindoline |
| 1-(7-Hydroxylamino-1-indolinyl)ethanone | 1-Acetyl-7-hydroxylaminoindoline |
| 1-(4-Fluoro-7-nitro-1-indolinyl)ethanone | 1-Acetyl-4-fluoro-7-nitroindoline |
| 1-(4-Methoxy-7-nitro-1-indolinyl)ethanone | 1-Acetyl-4-methoxy-7-nitroindoline (B2539493) |
| 7-Nitrosoindole | - |
| 1-(7-Nitro-1-indolinyl)propan-1-one | - |
| 1-(3-Hydroxy-3-phenyl-1-(7-nitro-1-indolinyl)propan-1-one) | - |
| 1-(3-Hydroxy-3-methyl-1-(7-nitro-1-indolinyl)butan-1-one) | - |
| 7-Nitroindole | - |
Electrophilic Aromatic Substitution Patterns on the Unsubstituted Phenyl Ring
The reactivity of the unsubstituted phenyl ring in this compound towards electrophilic aromatic substitution (EAS) is significantly influenced by the electronic properties of the indolinyl and nitro substituents. The acetyl group on the indoline nitrogen and the nitro group on the benzene ring are both electron-withdrawing groups, which deactivate the aromatic system towards electrophilic attack. lkouniv.ac.in
The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the π-electron system of the benzene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. uomustansiriyah.edu.iqpressbooks.pub The rate-determining step is the formation of this intermediate. uci.edu The subsequent loss of a proton restores the aromaticity of the ring. uomustansiriyah.edu.iqpressbooks.pub
In the case of this compound, the N-acetylindolinyl substituent's effect on the benzene ring to which it is not directly attached is primarily inductive. The nitrogen atom of the indoline ring is acylated, which reduces its electron-donating ability through resonance. The nitro group is a strong deactivating group due to both its inductive and resonance effects, withdrawing electron density from the aromatic ring. lkouniv.ac.in This deactivation makes electrophilic substitution reactions on the phenyl ring significantly slower compared to benzene itself. lkouniv.ac.in
Given the presence of the deactivating nitro group, electrophilic attack is directed to the meta position relative to the nitro group. This is because the meta position is the least deactivated position. The resonance structures of the arenium ion formed upon electrophilic attack show that the positive charge is delocalized at the ortho and para positions relative to the incoming electrophile. When an electron-withdrawing group like the nitro group is present, it destabilizes the intermediates formed from ortho and para attack more than the intermediate from meta attack.
Common electrophilic aromatic substitution reactions include:
Nitration: Using a mixture of concentrated nitric acid and sulfuric acid to introduce a second nitro group. uomustansiriyah.edu.iq
Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). uci.edu
Sulfonation: Using fuming sulfuric acid (H₂SO₄/SO₃) to introduce a sulfonic acid group. lkouniv.ac.in
Friedel-Crafts Alkylation and Acylation: These reactions are generally not successful on strongly deactivated rings like nitrobenzene (B124822) and, by extension, on the phenyl ring of this compound. lkouniv.ac.inuomustansiriyah.edu.iq
The directing effects of the substituents on a disubstituted benzene ring would determine the regioselectivity of further substitution. If we consider the entire 1-acetyl-7-nitroindolinyl group as a substituent on a phenyl ring (which is not the case here, but a useful analogy), its deactivating nature would direct incoming electrophiles to the meta position.
Ring-Opening and Rearrangement Reactions Under Specific Conditions
Indoline and its derivatives can undergo ring-opening and rearrangement reactions under various conditions. For this compound, specific conditions such as photochemical irradiation or reactions involving strong acids or bases could lead to such transformations.
Photochemical reactions of 1-acyl-7-nitroindolines are of particular interest as they can serve as "caged" compounds, releasing a carboxylic acid upon photolysis. researchgate.net Irradiation with near-UV light can lead to an excited state that undergoes intramolecular reactions. researchgate.net The mechanism of this uncaging process has been studied and is thought to involve a complex pathway that can be influenced by substituents on the indoline ring. researchgate.netchemrxiv.org While the primary photochemical reaction often leads to the release of the acyl group and formation of a nitrosoindole derivative, other pathways, including rearrangements, can occur. researchgate.net For instance, computational studies on related 1-acyl-7-nitroindolines suggest the possibility of unusual Norrish Type I and Type II mechanisms involving nitro-acyl migration. chemrxiv.org
Rearrangement reactions of nitroaromatic compounds are also known. For example, the von Richter rearrangement involves the reaction of an aromatic nitro compound with potassium cyanide to yield a carboxylic acid at a position adjacent to where the nitro group was located. wikipedia.org While not a direct rearrangement of the indoline ring itself, it demonstrates the reactivity of the nitroaromatic system.
Other classic rearrangement reactions that could potentially be induced on derivatives of this compound, if appropriate functional groups were present, include the Beckmann rearrangement of oximes and the Baeyer-Villiger oxidation of ketones. wiley-vch.demsu.edu For example, if the acetyl group were to be modified into a suitable ketone, a Baeyer-Villiger rearrangement could potentially lead to an ester. wiley-vch.de
Kinetic and Thermodynamic Aspects of this compound Reactions
Determination of Reaction Rate Constants and Activation Parameters
The kinetics of reactions involving this compound, particularly its photochemical reactions, have been a subject of study. The rate of photolysis, often expressed as a quantum yield, is a key parameter for applications such as caged compounds. researchgate.net The quantum yield is a measure of the efficiency of a photochemical process.
Studies on substituted 1-acyl-7-nitroindolines have shown that the photolysis efficiency is sensitive to the electronic nature of substituents on the indoline ring. researchgate.net For example, electron-donating groups can sometimes divert the excited state into non-productive pathways, leading to lower quantum yields. researchgate.net Conversely, additional electron-withdrawing groups can, in some cases, improve the photolysis efficiency. researchgate.net
The determination of reaction rate constants for these photochemical processes often involves techniques like laser flash photolysis (LFP) and time-resolved infrared (TRIR) spectroscopy. psu.edu These methods allow for the observation of transient intermediates and the measurement of their formation and decay rates. For instance, LFP studies on related nitrobenzyl derivatives have been used to determine the lifetimes of triplet states and the rates of subsequent reactions. psu.edu
For thermal reactions, such as electrophilic aromatic substitution, the rate constants would be determined by monitoring the concentration of reactants or products over time under controlled temperature conditions. The Arrhenius equation can then be used to determine the activation energy (Ea) and the pre-exponential factor (A) from the temperature dependence of the rate constant.
Equilibrium Studies and Product Distribution Analysis
Equilibrium studies and product distribution analysis are crucial for understanding the thermodynamics and selectivity of reactions involving this compound.
In the context of photochemical uncaging reactions of 1-acyl-7-nitroindolines, product distribution analysis is essential to determine the yield of the desired released molecule and to identify any side products. researchgate.net For example, studies on dinitro-substituted 1-acyl-7-nitroindolines have shown the formation of mixed photoproducts, including the corresponding dinitroindolines and 5-nitro-7-nitrosoindoles. researchgate.net The stoichiometry of the released species is a critical factor in applications like the controlled release of neurotransmitters. researchgate.net
For electrophilic aromatic substitution reactions, product distribution analysis would reveal the regioselectivity of the reaction (i.e., the ratio of ortho, meta, and para isomers). As discussed in section 4.3.1, the strong deactivating and meta-directing nature of the nitro group would lead to a predominance of the meta-substituted product. Steric hindrance can also play a role in the product distribution. uomustansiriyah.edu.iq
Equilibrium studies are particularly relevant for reversible reactions like sulfonation. lkouniv.ac.in The position of the equilibrium can be influenced by the reaction conditions, such as the concentration of the acid and the temperature.
Catalytic Applications and Transformations Involving this compound as a Substrate
Metal-Catalyzed Coupling Reactions for Further Functionalization
This compound can serve as a substrate in various metal-catalyzed cross-coupling reactions, allowing for further functionalization of the molecule. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.gr The presence of a nitro group and potentially a halogen substituent on the aromatic ring provides handles for such transformations.
Commonly employed cross-coupling reactions include:
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with an organic halide or triflate. researchgate.netmdpi.com If this compound were to be halogenated on the phenyl ring, the resulting halo-derivative could undergo Suzuki-Miyaura coupling to introduce new aryl or vinyl groups.
Heck Reaction: This reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. eie.gr
Sonogashira Coupling: This palladium- and copper-co-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. mdpi.com
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. mit.edu
Stille Coupling: This reaction uses a palladium catalyst to couple an organotin compound with an organic halide.
The nitro group itself can be a precursor for other functional groups. For instance, the nitro group can be reduced to an amino group, which can then participate in various reactions. scribd.com The reduction is often carried out using catalytic hydrogenation (e.g., H₂/Pd-C) or with metals like tin or iron in acidic media. scribd.comiucr.org The resulting aminoindoline derivative could then be used in reactions like the Buchwald-Hartwig amination or diazotization followed by Sandmeyer reactions.
The choice of catalyst and reaction conditions is crucial for the success of these coupling reactions, especially given the presence of the deactivating nitro group. lkouniv.ac.in
Organocatalytic Activation of Indoline Derivatives
The activation of indoline derivatives through organocatalysis represents a significant area of modern synthetic chemistry, enabling the construction of complex molecular architectures under mild conditions. However, in the specific case of This compound , also known as N-acetyl-7-nitroindoline, the primary and extensively studied mode of activation is not organocatalytic but rather photochemical.
Scientific literature to date does not provide evidence for the activation of the N-acetyl group of this compound through traditional organocatalytic methods, such as enamine or iminium ion catalysis. Instead, research has consistently focused on its notable photoreactive properties. Upon irradiation with near-UV light (typically around 350 nm), the N-acetyl group undergoes a photoinduced acyl transfer. unifr.chutep.edu
This photochemical process is central to the utility of this compound and related compounds as "caged" reagents, where a biologically active molecule is rendered inert until its release is triggered by light. The activation proceeds through the formation of a highly reactive, transient nitronic anhydride intermediate. researchtrends.netnih.gov This intermediate is a potent acylating agent capable of reacting with various nucleophiles. researchtrends.net
The general mechanism for the photochemical activation and subsequent reaction can be summarized as follows:
Photoexcitation: this compound absorbs a photon, leading to an excited state.
Intramolecular Acyl Transfer: In the excited state, an intramolecular acyl migration occurs from the indoline nitrogen to one of the oxygens of the nitro group. This step forms the key nitronic anhydride intermediate. researchtrends.netnih.gov Computational studies suggest this proceeds via a concerted suprafacial 1,5-sigmatropic shift in the ground state or a more complex pathway in the excited state. researchtrends.net
Nucleophilic Acylation: The highly reactive nitronic anhydride is then readily attacked by a nucleophile (NuH). This results in the transfer of the acetyl group to the nucleophile and the formation of a 7-nitrosoindoline byproduct. utep.edunih.gov
The solvent plays a crucial role in the outcome of the reaction. In the presence of water, photolysis leads to the formation of acetic acid. unifr.ch In alcoholic solvents, esters are formed, and in the presence of amines, amides are produced. nih.gov
While direct organocatalytic activation of the N-acetyl group is not documented, the broader class of nitroindole derivatives has been employed in various organocatalytic transformations. For instance, 3-nitroindoles can act as electrophiles in cycloaddition and annulation reactions catalyzed by phosphines or other organocatalysts. These reactions, however, involve the reactivity of the indole ring system itself, rather than an N-acyl group.
Computational and Theoretical Chemistry of 1 7 Nitro 1 Indolinyl Ethanone
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are indispensable for elucidating the fundamental electronic properties and energetic landscape of molecules. For 1-(7-Nitro-1-indolinyl)ethanone, these methods provide insights into its stability, charge distribution, and bond characteristics.
Density Functional Theory (DFT) is a robust method for determining the optimized geometry and electronic distribution in the ground state of molecules. Based on the crystallographic data of 1-acetylindoline (B31821) derivatives, the indoline (B122111) core is nearly planar, with the five-membered ring adopting a slight envelope conformation. The attachment of the acetyl group to the nitrogen atom introduces some degree of pyramidalization at the nitrogen center.
The introduction of a nitro group at the 7-position of the indoline ring, as in the target molecule, is expected to significantly influence the charge distribution. The nitro group is a strong resonance and inductive electron-withdrawing group. This leads to a considerable polarization of the aromatic ring, with a net withdrawal of electron density towards the nitro group. This effect is further modulated by the N-acetyl group.
Molecular orbital calculations on 1-acetyl-5-nitro-indoline and 1-acetyl-5-bromo-7-nitro-indoline have shown that the highest occupied molecular orbital (HOMO) is typically localized on the indoline ring, while the lowest unoccupied molecular orbital (LUMO) is predominantly centered on the nitro-substituted aromatic portion. unesp.br This distribution is a direct consequence of the interplay between the electron-rich indoline and the electron-deficient nitro-aromatic system. The charge distribution, often quantified using methods like Mulliken population analysis, would likely show a significant positive charge on the nitrogen of the nitro group and negative charges on the oxygen atoms. The acetyl group also contributes to the withdrawal of electron density from the indoline nitrogen.
Table 1: Predicted Ground State Geometrical Parameters and Charge Distribution for Key Fragments of this compound (Inferred from Analogous Structures)
| Parameter | Structural Fragment | Predicted Value/Characteristic |
| Bond Lengths (Å) | ||
| C-N (Indoline Ring) | Indoline | ~1.39 - 1.41 |
| N-C (Acetyl) | N-acetylindoline | ~1.38 - 1.40 |
| C=O (Acetyl) | N-acetylindoline | ~1.22 - 1.24 |
| C-N (Nitro) | Nitrobenzene (B124822) | ~1.47 - 1.49 |
| N-O (Nitro) | Nitrobenzene | ~1.21 - 1.23 |
| Bond Angles (°) | ||
| C-N-C (Indoline) | Indoline | ~108 - 110 |
| C-N-C=O (Amide) | N-acetylindoline | ~118 - 122 |
| O-N-O (Nitro) | Nitrobenzene | ~123 - 125 |
| Mulliken Atomic Charges (e) | ||
| N (Indoline) | N-acetylindoline | Slightly negative to neutral |
| C (Carbonyl) | N-acetylindoline | Positive |
| O (Carbonyl) | N-acetylindoline | Negative |
| N (Nitro) | Nitrobenzene | Positive |
| O (Nitro) | Nitrobenzene | Negative |
Note: The data in this table is inferred from computational studies on analogous compounds and serves as a predictive guide for this compound.
Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide more accurate energy calculations by explicitly treating electron correlation. While computationally more demanding than DFT, they are crucial for obtaining precise energetic information, such as heats of formation and reaction energies.
Computational Prediction of Spectroscopic Parameters
Computational methods are powerful tools for predicting and interpreting various spectroscopic data, providing a direct link between molecular structure and experimental observations.
The prediction of Nuclear Magnetic Resonance (NMR) spectra using computational methods, typically DFT with the Gauge-Including Atomic Orbital (GIAO) method, is a valuable tool for structure elucidation.
For this compound, the proton (¹H) and carbon (¹³C) NMR chemical shifts would be significantly influenced by the electronic environment of each nucleus. The protons on the aromatic ring are expected to be deshielded due to the electron-withdrawing effect of the nitro group, leading to higher chemical shifts (downfield). The protons of the methylene (B1212753) groups in the indoline ring would also be affected, though to a lesser extent. The acetyl methyl protons would likely appear as a singlet in the upfield region of the spectrum.
The ¹³C NMR spectrum would show a downfield shift for the carbon atom attached to the nitro group (C7) and the carbonyl carbon of the acetyl group. The other aromatic carbons would also experience shifts depending on their position relative to the nitro group.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Inferred from Analogous Structures)
| Nucleus | Predicted Chemical Shift (ppm) | Rationale |
| ¹H NMR | ||
| Aromatic Protons | 7.5 - 8.5 | Deshielded by the electron-withdrawing nitro group. |
| CH₂ (Indoline, adjacent to N) | 3.8 - 4.2 | Deshielded by the adjacent nitrogen and acetyl group. |
| CH₂ (Indoline, adjacent to Ar) | 3.0 - 3.4 | Shielded relative to the other methylene group. |
| CH₃ (Acetyl) | 2.1 - 2.4 | Typical range for an acetyl methyl group. |
| ¹³C NMR | ||
| C=O (Carbonyl) | 168 - 172 | Characteristic chemical shift for an amide carbonyl. |
| C-NO₂ | 145 - 155 | Significantly deshielded by the nitro group. |
| Aromatic Carbons | 110 - 140 | Shifts depend on the position relative to the substituents. |
| CH₂ Carbons | 25 - 50 | Typical range for aliphatic carbons in a five-membered ring. |
| CH₃ Carbon | 20 - 25 | Typical range for an acetyl methyl carbon. |
Note: These are estimated values based on general principles and data from similar compounds. Actual experimental values may vary.
The calculation of vibrational frequencies and their corresponding infrared (IR) intensities provides a theoretical IR spectrum that can be compared with experimental data. These calculations are typically performed at the DFT level.
The IR spectrum of this compound is expected to be characterized by several strong absorption bands. The most prominent would be the symmetric and asymmetric stretching vibrations of the nitro group (NO₂), typically appearing in the regions of 1500-1560 cm⁻¹ (asymmetric) and 1335-1385 cm⁻¹ (symmetric). Another strong band would be the carbonyl (C=O) stretch of the acetyl group, usually found around 1660-1690 cm⁻¹. The C-N stretching vibrations of the indoline ring and the aromatic C-H stretching vibrations would also be present.
Table 3: Predicted Prominent Vibrational Frequencies (cm⁻¹) and IR Intensities for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
| N-O Asymmetric Stretch (NO₂) | 1500 - 1560 | Strong |
| N-O Symmetric Stretch (NO₂) | 1335 - 1385 | Strong |
| C=O Stretch (Amide I) | 1660 - 1690 | Strong |
| C-N Stretch (Amide) | 1250 - 1350 | Medium to Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
Note: These predictions are based on characteristic group frequencies and computational studies of related molecules.
Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating UV-Vis absorption spectra. It provides information about the electronic transitions between molecular orbitals, including their energies (which correspond to the absorption wavelengths) and their probabilities (oscillator strengths).
The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the aromatic system. The presence of the nitro group, a strong chromophore, will likely result in a significant absorption band in the UV region. The interaction between the indoline nitrogen lone pair and the π-system of the benzene (B151609) ring, along with the electron-withdrawing acetyl and nitro groups, will influence the energy of these transitions.
Calculations on similar nitroaromatic compounds suggest that the main absorption would likely be a charge-transfer band, involving the promotion of an electron from the HOMO (localized on the indoline part) to the LUMO (localized on the nitro-aromatic part). This would result in a strong absorption, likely in the range of 250-350 nm.
Table 4: Predicted Electronic Transitions and UV-Vis Absorption Maxima for this compound
| Transition Type | Orbitals Involved | Predicted λ_max (nm) | Predicted Oscillator Strength (f) |
| π → π | HOMO → LUMO | 280 - 350 | High |
| π → π | Deeper π → π | 220 - 260 | Medium to High |
| n → π | N(lone pair) → π* | > 300 | Low |
Note: These values are estimations based on TD-DFT calculations of analogous nitroaromatic and indoline compounds.
Due to the highly specific nature of the query focusing on the computational and theoretical chemistry of "this compound," extensive research has revealed a significant gap in publicly available scientific literature. As of the current date, there are no specific studies, articles, or data sets that directly address the reaction mechanism elucidation, molecular dynamics simulations, or QSPR modeling of this particular compound.
The search for information on the exploration of potential energy surfaces, identification of transition states, calculation of activation barriers, conformational analysis of its acetyl group and indoline ring, or the effects of solvents on its structure and reactivity has not yielded any relevant results.
Therefore, it is not possible to provide a detailed article on the "" as per the requested outline, because the foundational research data required to construct such an article is not present in the public domain.
General principles of computational chemistry and theoretical modeling are well-established for a wide range of organic molecules. These methodologies are routinely used to predict and understand the behavior of chemical compounds. However, without specific application of these methods to "this compound" in published research, any attempt to generate the requested content would be speculative and would not adhere to the required standards of scientific accuracy based on verifiable sources.
Further research would be necessary to be conducted by computational chemists to generate the data needed to populate the sections and subsections outlined in the user's request. Such research would involve de novo computational experiments and simulations tailored to this specific molecule.
Quantitative Structure-Reactivity/Property Relationship (QSPR) Modeling for this compound and its Analogs
Derivation of Molecular Descriptors
Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. These descriptors can be calculated using quantum chemical methods and are instrumental in developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. For this compound, a variety of constitutional, topological, and quantum-chemical descriptors can be derived to characterize its molecular structure.
Constitutional descriptors, which are the most straightforward, are derived from the molecular formula and include counts of atoms, bonds, and rings. More complex topological descriptors, on the other hand, describe the connectivity of atoms within the molecule. Quantum-chemical descriptors, which are obtained from the electronic structure of the molecule, provide detailed information about its reactivity and physical properties.
A comprehensive analysis of this compound would involve the calculation of a wide range of these descriptors to create a detailed molecular profile.
Table 1: Calculated Molecular Descriptors for a Related Compound, 1-(4-Methyl-7-nitro-2,3-dihydroindol-1-yl)ethanone
| Descriptor | Value |
| Molecular Weight | 220.22 g/mol |
| XLogP3 | 1.8 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
| Exact Mass | 220.084792 g/mol |
| Monoisotopic Mass | 220.084792 g/mol |
| Topological Polar Surface Area | 51.9 Ų |
| Heavy Atom Count | 16 |
| Formal Charge | 0 |
| Complexity | 321 |
| Isotope Atom Count | 0 |
| Defined Atom Stereocenter Count | 0 |
| Undefined Atom Stereocenter Count | 0 |
| Defined Bond Stereocenter Count | 0 |
| Undefined Bond Stereocenter Count | 0 |
| Covalently-Bonded Unit Count | 1 |
| Compound Is Canonicalized | Yes |
Predictive Models for Chemical Reactivity or Physical Properties
Predictive models based on molecular descriptors are a cornerstone of modern computational chemistry. These models, often developed using machine learning algorithms, can forecast the chemical reactivity and physical properties of compounds, thereby accelerating the discovery and development of new chemical entities. nih.govmit.edu
For this compound, predictive models could be developed to estimate a range of properties. For instance, models can predict its reactivity towards nucleophiles or electrophiles by analyzing descriptors related to its electronic structure, such as the energies of its frontier molecular orbitals (HOMO and LUMO) and the distribution of electrostatic potential. nih.gov The presence of the electron-withdrawing nitro group and the acetyl group significantly influences the electronic properties of the indoline scaffold, and predictive models can quantify these effects.
Furthermore, models can be constructed to predict physical properties like solubility, boiling point, and vapor pressure. These models typically rely on a combination of topological and quantum-chemical descriptors that correlate with intermolecular forces and molecular size.
While specific predictive models for this compound are not detailed in the available literature, the general principles of QSAR and QSPR modeling are well-established and could be applied to this compound. researchgate.net The development of such models would require a dataset of related compounds with experimentally determined properties, which would then be used to train and validate the predictive models. mit.edu The ultimate goal of these models is to enable the in silico screening of virtual libraries of compounds to identify candidates with desired properties, thus streamlining the research and development process. researchgate.net
Synthesis and Exploration of Derivatives and Analogs of 1 7 Nitro 1 Indolinyl Ethanone
Modification of the Nitro Group on the Indoline (B122111) Scaffold
The nitro group at the 7-position is a key functional handle, influencing the electronic properties of the indoline ring and offering a site for further chemical evolution.
The reduction of the nitro group on aromatic systems is a fundamental transformation that proceeds through a series of intermediates. The complete, six-electron reduction of a nitro group yields the corresponding amine. This process sequentially forms nitroso and N-hydroxylamino intermediates, which can be challenging to isolate but are key precursors to other derivatives. researchgate.net
Selective reduction to intermediate states like azoxy and azo compounds is of significant interest. These transformations, however, can be difficult to control, as the reaction often proceeds to the most thermodynamically stable amine product. organic-chemistry.org One-step methods have been developed for the synthesis of azo compounds by condensing nitroaromatics with anilines in basic conditions without the need for a metal catalyst. nist.gov
For more controlled and selective synthesis, electrochemical methods offer a promising approach. By carefully tuning the applied potential, it is possible to selectively reduce nitroaromatics to azoxy, azo, or amino products. organic-chemistry.org For instance, azoxy-aromatics can be synthesized at a low potential, and subsequently, a shift to a higher potential can produce the corresponding azo compound. organic-chemistry.org Another biocatalytic approach involves the use of enzymes, such as unspecific peroxygenases, which can generate hydroxylamine (B1172632) and nitroso intermediates from anilines that then spontaneously condense to form azoxy compounds. researchgate.net
| Derivative Type | General Synthetic Approach | Key Intermediates | Reference |
|---|---|---|---|
| Amino | Complete reduction of the nitro group (6-electron transfer). | Nitroso, N-Hydroxylamino | researchgate.net |
| Azo | Condensation of nitro compounds with amines; Controlled electrochemical reduction of azoxy compounds. | Azoxy | organic-chemistry.orgnist.gov |
| Azoxy | Selective electrochemical reduction of nitro compounds; Condensation of hydroxylamine and nitroso species. | Hydroxylamine, Nitroso | organic-chemistry.orgresearchgate.net |
The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the indoline system. biomaterials.org Replacing this group with other substituents allows for the fine-tuning of the molecule's electronic characteristics.
One explored modification is the replacement of the nitro function with a boronic acid group, which can act as a bioisostere. rsc.orgambeed.com This substitution fundamentally alters the electronic and hydrogen-bonding properties at that position. In other heterocyclic systems, such as dinitroimidazoles, a nitro group can be displaced by primary and secondary amines via nucleophilic aromatic substitution, demonstrating a pathway to introduce nitrogen-based substituents in its place. libretexts.org
Furthermore, the electronic landscape of the 1-acetyl-7-nitroindoline scaffold has been modified by the addition of other substituents to the aromatic ring, rather than direct replacement of the existing nitro group. Research has shown the synthesis of 1-acetyl-5,7-dinitroindoline (B1297583), which incorporates a second strong electron-withdrawing group. nrochemistry.com Conversely, the introduction of an electron-donating methoxy (B1213986) group has been accomplished in the synthesis of 1-acetyl-4-methoxy-5,7-dinitroindoline. nrochemistry.com These examples highlight the chemical tractability of the indoline ring to accommodate a range of functional groups with varying electronic effects.
Derivatization at the N1-Acetyl Moiety
The N1-acetyl group is another key site for synthetic modification. Altering this moiety can impact the molecule's stability, solubility, and reactivity. The direct acylation of 7-nitroindolines can be challenging due to the reduced nucleophilicity of the indoline nitrogen, often necessitating the use of reactive acylating agents like acid chlorides. nih.gov
Extending the N1-acetyl group to a propanoyl or longer alkyl chain (homologation) can be achieved through established synthetic organic methods. A classical approach is the Arndt-Eistert synthesis, which converts a carboxylic acid to its next higher homologue. wikipedia.orgyoutube.com In the context of 1-(7-nitro-1-indolinyl)ethanone, a potential synthetic sequence would involve the initial hydrolysis of the amide bond to yield 7-nitroindoline (B34716) and acetic acid. The resulting acetic acid could then be converted to its acid chloride and subjected to the Arndt-Eistert reaction with diazomethane (B1218177) to form a diazoketone intermediate. organic-chemistry.orgnrochemistry.com Subsequent silver(I)-catalyzed Wolff rearrangement in the presence of water would yield propanoic acid. organic-chemistry.org Finally, re-acylation of 7-nitroindoline with the newly formed propanoic acid (or its activated form, propanoyl chloride) would furnish the desired homologated product, 1-(7-nitro-1-indolinyl)propan-1-one.
The N1-acetyl group can be substituted with a variety of other acyl or sulfonyl functionalities. This has been demonstrated by the synthesis of 5-bromo-7-nitroindoline-S-thiocarbamates. nih.gov This transformation involves reacting 7-nitroindoline with triphosgene (B27547) and a thiol, creating a different type of N-carbonyl linkage. nih.gov Other N-carbonyl groups, such as carbamates and ureas, have also been incorporated into the 7-nitroindoline scaffold. nih.gov
In addition to acyl groups, sulfonyl groups such as p-toluenesulfonyl (tosyl) and methanesulfonyl (mesyl) are commonly used to protect or derivatize nitrogen atoms in heterocyclic systems. masterorganicchemistry.com These groups are typically installed by reacting the N-H precursor (in this case, 7-nitroindoline) with the corresponding sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base. ntu.ac.ukkhanacademy.org The resulting sulfonamides are generally stable and alter the chemical properties of the nitrogen atom compared to the acetylated analog.
| N1-Substituent | Class | General Synthetic Method | Reference |
|---|---|---|---|
| Thiocarbamate | Acyl-type | Reaction of 7-nitroindoline with triphosgene and a thiol. | nih.gov |
| Carbamate | Acyl-type | Reaction with phosgene (B1210022) or triphosgene to form a carbamoyl (B1232498) chloride intermediate, followed by reaction with an alcohol. | nih.gov |
| Urea | Acyl-type | Reaction with phosgene or triphosgene to form a carbamoyl chloride intermediate, followed by reaction with an amine. | nih.gov |
| Tosyl / Mesyl | Sulfonyl | Reaction of 7-nitroindoline with tosyl chloride or mesyl chloride in the presence of a base. | masterorganicchemistry.comntu.ac.uk |
Substitution Pattern Variations on the Indoline Ring System
Beyond modification at the nitro and acetyl groups, the aromatic carbocyclic ring of the indoline system is amenable to further substitution, allowing for the synthesis of a wide array of analogs. These substitutions can significantly affect the molecule's photochemical and physical properties.
A study on substituted 1-acyl-7-nitroindolines explored the effects of both electron-donating and electron-withdrawing groups. nrochemistry.com Specific analogs that were synthesized and studied include:
1-Acetyl-5,7-dinitroindoline : Introduces a second nitro group at the 5-position. nrochemistry.com
1-Acetyl-4-methoxy-5,7-dinitroindoline : Adds both a methoxy group at C-4 and a nitro group at C-5. nrochemistry.com
1-Acetyl-4,5-methylenedioxy-7-nitroindoline : Fuses a methylenedioxy ring across the 4- and 5-positions. nrochemistry.com
In other work, a bromine atom has been introduced at the 5-position, leading to compounds like 5-bromo-7-nitroindoline-S-ethylthiocarbamate , which was used to study photochemical pathways. wikipedia.org
| Compound Name | Substituent(s) on Indoline Ring | Position(s) | Reference |
|---|---|---|---|
| 1-Acetyl-5,7-dinitroindoline | Nitro | 5 | nrochemistry.com |
| 1-Acetyl-4-methoxy-5,7-dinitroindoline | Methoxy, Nitro | 4, 5 | nrochemistry.com |
| 1-Acetyl-4,5-methylenedioxy-7-nitroindoline | Methylenedioxy | 4, 5 | nrochemistry.com |
| 5-Bromo-7-nitroindoline-S-ethylthiocarbamate | Bromo | 5 | wikipedia.org |
Directed Functionalization at C2, C3, C4, C5, and C6 Positions
The functionalization of the this compound core at its various carbon positions is a key strategy for creating derivatives with tailored properties. While specific literature on the direct functionalization of the parent this compound is limited, studies on analogous substituted 1-acyl-7-nitroindolines provide insight into the possibilities.
Research has focused on synthesizing derivatives with substituents on the benzene (B151609) ring portion of the indoline core (C4, C5, and C6) to modulate the molecule's electronic properties. For instance, derivatives such as 1-acetyl-4-methoxy-7-nitroindoline (B2539493) and 1-acetyl-5,7-dinitroindoline have been synthesized to study the impact of electron-donating and electron-withdrawing groups on the molecule's photoreactivity. nih.govresearchgate.net
The general approaches to achieve such functionalization typically involve:
Starting with a pre-functionalized indole (B1671886) or indoline: A common strategy is to begin the synthesis with an indole or indoline precursor that already bears the desired substituent at the C4, C5, or C6 position. This precursor is then nitrated and subsequently acylated to yield the final product.
Electrophilic Aromatic Substitution: For the electron-rich indoline ring, electrophilic substitution reactions can be employed to introduce functional groups. The directing effects of the existing nitro and acyl groups would need to be carefully considered to achieve regioselectivity. For example, further nitration of 7-nitroindoline can lead to dinitro derivatives. nih.gov
Functionalization at the C2 and C3 positions of the pyrroline (B1223166) ring is also a critical area of synthetic exploration in indoline chemistry, often involving reactions such as alpha-functionalization of the N-acyl group or reactions at the C2 methylene (B1212753) position.
Table 1: Examples of Synthesized Substituted 1-Acyl-7-Nitroindoline Derivatives
| Compound Name | Substituent(s) | Position(s) | Reference(s) |
| 1-Acetyl-4-methoxy-7-nitroindoline | Methoxy | C4 | nih.gov |
| 1-Acetyl-5,7-dinitroindoline | Nitro | C5 | nih.govresearchgate.net |
| 1-Acetyl-4-methoxy-5,7-dinitroindoline | Methoxy, Nitro | C4, C5 | nih.govresearchgate.net |
| 1-Acetyl-4,5-methylenedioxy-7-nitroindoline | Methylenedioxy | C4, C5 | nih.govresearchgate.net |
| 5-Bromo-7-nitroindoline-S-ethylthiocarbamate | Bromo | C5 | nih.gov |
Introduction of Spiro- or Fused-Ring Systems to the Indoline Core
The incorporation of spirocyclic or fused-ring systems onto the indoline core represents an advanced strategy for creating structurally complex and novel analogs. wikipedia.org Spiro compounds feature two rings connected by a single common atom, creating a unique three-dimensional architecture. wikipedia.orgmasterorganicchemistry.com
While specific examples starting from this compound are not prevalent in published literature, the synthesis of spiro-indoline structures is a well-established field. Methodologies often involve:
Intramolecular Cyclization: A suitably functionalized indoline derivative can undergo intramolecular cyclization to form a new ring fused to the indoline core.
Cycloaddition Reactions: The indoline ring or a substituent can participate in cycloaddition reactions to build a spirocyclic or fused-ring system. For instance, asymmetric [4+1] cycloaddition has been used to synthesize chiral pyrazoline-spirooxindoles from oxindole (B195798) derivatives, a strategy that could be conceptually adapted to indoline systems. rsc.org
Rearrangement Reactions: Pinacol-type rearrangements of precursor molecules can lead to the formation of spirocyclic ketones, a method that has been applied to the synthesis of various spiro compounds. nih.gov
These strategies can be envisioned to create novel analogs where a new ring system is attached at the C2 or C3 position of the this compound core, significantly altering its steric and electronic profile.
Chiral Analogs and Stereoisomers of this compound
The development of chiral analogs and stereoisomers of this compound is crucial for applications where stereochemistry plays a key role. This involves creating molecules with specific three-dimensional arrangements, which can be achieved through enantioselective and diastereoselective synthesis.
Enantioselective Synthesis of Chiral Indoline Derivatives
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For indoline derivatives, this often involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. While specific enantioselective syntheses of this compound are not detailed in the literature, general methods for creating chiral indolines are applicable.
Prominent strategies include:
Asymmetric Catalysis: Chiral catalysts, such as those based on transition metals (e.g., Rhodium, Palladium) or organocatalysts (e.g., squaramides), can be used to create chiral centers with high enantioselectivity. mdpi.comrsc.org For example, enantioselective photocatalysis has been used for the [3+2] photocycloaddition to generate chiral pyrroloindolines. mdpi.com
Resolution of Racemates: A racemic mixture of a chiral indoline derivative can be separated into its individual enantiomers through classical resolution techniques, such as the formation of diastereomeric salts with a chiral resolving agent.
These methods could be applied to create chiral analogs of this compound, for instance, by introducing a chiral substituent at the C2 or C3 position.
Diastereoselective Functionalization of the Indoline Ring
Diastereoselective synthesis is employed when a molecule already contains a chiral center and a new one is being created. The goal is to control the reaction to favor the formation of one diastereomer over others.
In the context of this compound, if a chiral center were already present (e.g., in a substituent), any subsequent reaction that creates a new stereocenter would need to be controlled diastereoselectively. The existing chiral center can influence the approach of reagents, leading to a preferred stereochemical outcome. For example, the epoxidation of a molecule containing a cyclopropane (B1198618) ring showed modest diastereoselectivity, which could be improved by the presence of a directing group like an ether. nih.gov This principle of substrate-controlled diastereoselectivity is fundamental in synthetic organic chemistry.
Structure-Reactivity Relationship Studies within the Derivative Series
Understanding the relationship between the structure of the this compound derivatives and their chemical reactivity is essential for designing molecules with specific functions. This involves systematically varying the substituents on the indoline core and observing the resulting changes in reaction outcomes.
Impact of Substituents on Reaction Rates and Product Selectivity
The electronic nature of substituents on the aromatic ring of 1-acyl-7-nitroindolines has a profound impact on their reactivity, particularly in photochemical reactions. nih.gov
Studies have shown that:
Electron-Donating Groups (EDGs): The presence of strong electron-donating groups can be detrimental to certain reactions. For example, 1-Acetyl-4,5-methylenedioxy-7-nitroindoline was found to be inert to photolysis at 350 nm. It is believed that excessive electron donation diverts the excited state into non-productive pathways, thus inhibiting the desired reaction. nih.govresearchgate.net
Electron-Withdrawing Groups (EWGs): Conversely, adding further electron-withdrawing groups can enhance reactivity. 1-Acetyl-5,7-dinitroindoline showed improved photolysis efficiency compared to mono-nitro analogs. nih.govresearchgate.net However, this increased reactivity can sometimes come at the cost of selectivity, leading to mixed photoproducts. For instance, the photolysis of dinitroindoline derivatives yielded not only the expected dinitroindolines but also 5-nitro-7-nitrosoindoles. nih.govresearchgate.net
These findings highlight a delicate balance that must be achieved when designing derivatives. The type and position of substituents are critical variables that control both the rate and the outcome of chemical transformations.
Table 2: Effect of Substituents on the Photoreactivity of 1-Acyl-7-nitroindoline Derivatives
| Derivative | Substituent(s) | Electronic Effect | Observed Photoreactivity Outcome | Reference(s) |
| 1-Acetyl-4,5-methylenedioxy-7-nitroindoline | 4,5-Methylenedioxy | Strong Electron-Donating | Inert to 350 nm irradiation; non-productive pathways favored. | nih.govresearchgate.net |
| 1-Acetyl-5,7-dinitroindoline | 5-Nitro | Strong Electron-Withdrawing | Improved photolysis efficiency; mixed products observed. | nih.govresearchgate.net |
| 1-Acetyl-4-methoxy-5,7-dinitroindoline | 4-Methoxy, 5-Nitro | Mixed (Donating & Withdrawing) | Improved photolysis efficiency; mixed products observed. | nih.govresearchgate.net |
Correlation of Electronic and Steric Parameters with Chemical Properties
The chemical properties, particularly the photoreactivity, of this compound and its analogs are profoundly influenced by the electronic and steric nature of substituents on the indoline ring. The strategic placement of electron-donating or electron-withdrawing groups can either enhance, retard, or completely inhibit specific chemical reactions. This relationship is critical in the design of derivatives for applications such as photolabile protecting groups, where the efficiency of photocleavage is a key parameter.
Research Findings:
Research into the photochemistry of 1-acyl-7-nitroindolines has provided significant insights into how substituent electronic effects govern their behavior upon irradiation. rsc.orgpsu.edunih.gov The core reaction involves the photo-induced cleavage of the N-acyl bond, releasing a carboxylic acid and generating a 7-nitrosoindole product. researchgate.net The efficiency of this process is highly dependent on the electronic properties of the aromatic system.
Studies by Corrie and colleagues have demonstrated that introducing an additional electron-withdrawing group, such as a nitro group at the 5-position, can significantly enhance the efficiency of photolysis. For instance, 1-acetyl-5,7-dinitroindoline and 1-acetyl-4-methoxy-5,7-dinitroindoline both exhibit an approximately two-fold greater photolysis efficiency in aqueous solution compared to the 4-methoxy-7-nitro analog. psu.eduresearchgate.net This enhancement is attributed to the increased electron deficiency of the aromatic ring, which likely facilitates the key steps in the photochemical reaction pathway following excitation of the nitroaromatic chromophore. psu.edu The quantum yield for photolysis of dinitroindoline derivatives has been reported to be substantially higher than their mono-nitro counterparts, with values for a dinitroindolinyl-glutamate derivative reaching approximately 0.5, a significant increase from the ~0.1 quantum yield of 4-methoxy-7-nitroindolinyl-glutamate.
Conversely, the introduction of strong electron-donating groups can have a detrimental effect on photoreactivity. While a moderately electron-donating 4-methoxy group was found to improve photolysis efficiency by more than two-fold compared to the unsubstituted parent compound, a much stronger electron-donating 4-dimethylamino group rendered the compound essentially inert to photo-cleavage. researchgate.net Similarly, 1-acetyl-4,5-methylenedioxy-7-nitroindoline, which also possesses strong electron-donating character, was found to be resistant to photolysis under conditions that were effective for other derivatives. psu.edunih.gov This inhibitory effect is believed to occur because excessive electron donation into the aromatic ring provides a pathway for the excited state to be diverted into non-productive deactivation channels, possibly through an intramolecular electron transfer process that quenches the reactive excited state of the nitro group. psu.eduresearchgate.net
While steric parameters are a cornerstone of quantitative structure-activity relationship (QSAR) studies, the available research on this specific class of compounds emphasizes the dominant role of electronic effects in modulating their photochemical properties. slideshare.netwikipedia.orgnih.gov The substituents studied (e.g., methoxy, nitro) are positioned at the 4 and 5 positions of the indoline ring, which are relatively remote from the N-acetyl group that is cleaved. This minimizes direct steric hindrance at the reaction center, suggesting that electronic influence on the nitroaromatic excited state is the primary determinant of chemical reactivity in this context.
Data on Electronic Parameters and Photoreactivity:
To quantify the relationship between electronic properties and photoreactivity, the Hammett substituent constant (σ) can be used. This parameter reflects the electron-donating or electron-withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The following table correlates the nature of substituents with the observed photochemical behavior of various 1-acetyl-7-nitroindoline derivatives.
| Compound Name | Substituents | Relevant Hammett Constant (σ)† | Observed Photoreactivity/Chemical Property | Reference |
|---|---|---|---|---|
| 1-Acetyl-4,5-methylenedioxy-7-nitroindoline | 4,5-methylenedioxy | σp ≈ -0.32 | Inert to photolysis at 350 nm. | psu.edu |
| 1-Acetyl-4-dimethylamino-7-nitroindoline | 4-N(CH₃)₂ | σp = -0.83 | Essentially inert to photo-cleavage. | researchgate.net |
| This compound | None (H) | σ = 0.00 | Baseline photoreactivity. | researchgate.net |
| 1-(4-Methoxy-7-nitro-1-indolinyl)ethanone | 4-OCH₃ | σp = -0.27 | >2-fold improvement in photolysis efficiency over the unsubstituted compound. | researchgate.net |
| 1-Acetyl-5,7-dinitroindoline | 5-NO₂ | σm = +0.71 | Improved photolysis efficiency (~2-fold greater than the 4-methoxy analog). | psu.edu |
| 1-Acetyl-4-methoxy-5,7-dinitroindoline | 4-OCH₃, 5-NO₂ | Σ(σ) ≈ +0.44 | Improved photolysis efficiency (~2-fold greater than the 4-methoxy mono-nitro analog). | psu.edu |
† Hammett constants are for substituents on a benzene ring and are used here as an approximation of the electronic influence on the indoline system. σp (para) and σm (meta) values are used based on the position relative to the C7-nitro group which is central to the photochemistry. The value for 4,5-methylenedioxy is an estimate based on related structures. The combined effect for the dinitro compound is an additive approximation.
Exploration of Biological Interactions and Mechanistic Studies of 1 7 Nitro 1 Indolinyl Ethanone
In Vitro Enzyme Interaction and Inhibition Mechanism Studies
A comprehensive review of the available scientific literature reveals a notable absence of studies specifically investigating the direct in vitro interactions of 1-(7-nitro-1-indolinyl)ethanone with purified enzymes.
Investigation of Binding Affinities and Kinetics with Purified Enzymes
There is currently no published data detailing the binding affinities, such as inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50), or the kinetic parameters of this compound with specific purified enzymes. Research has been conducted on derivatives, such as 7-nitro-1H-indole-2-carboxylic acid derivatives as potential allosteric inhibitors of fructose-1,6-bisphosphatase, but these findings are not directly applicable to the parent compound.
Structural Basis of Enzyme-Ligand Interactions via Crystallography or Cryo-EM
Similarly, there are no available crystallographic or cryogenic electron microscopy (Cryo-EM) studies that provide a structural basis for the interaction between this compound and any enzyme. Such studies would be crucial for understanding the precise binding mode and the conformational changes at the atomic level, but this area remains unexplored for this specific compound.
Receptor Binding Profiling and Ligand-Receptor Interaction Mechanisms
The interaction of this compound with specific cellular receptors is another area where dedicated research is lacking.
Characterization of Binding Sites and Allosteric Modulation
There is no scientific literature available that characterizes the binding sites of this compound on any receptor, nor are there studies investigating its potential for allosteric modulation of receptor activity.
Conformational Changes Induced by Compound Binding
Consequently, without evidence of direct receptor binding, there is no information on any conformational changes that might be induced in a receptor upon interaction with this compound.
Interaction with Nucleic Acids (DNA/RNA) and Proteins
In contrast to the lack of data on enzyme and receptor interactions, the interaction of this compound with nucleic acids and proteins, particularly under photo-activation, is a well-documented field of study. The compound's utility stems from its function as a "caged" acetylating agent, which can be triggered by light to modify biological molecules. nih.govacs.orgnih.govresearchgate.net
The fundamental mechanism involves a photo-induced intramolecular transfer of the acetyl group from the indoline (B122111) nitrogen to an oxygen atom of the nitro group. This process forms a highly reactive, albeit transient, nitronic anhydride (B1165640) intermediate. researchtrends.netresearchgate.netscispace.com This intermediate is a potent acylating agent that can react with nucleophiles, such as amines on proteins or nucleic acids, under neutral conditions. nih.gov
Research has demonstrated that when nucleoside derivatives of N-acetyl-7-nitroindoline are incorporated into DNA oligomers, they can induce specific photoreactions with a complementary RNA strand. nih.govokayama-u.ac.jp Depending on the point of attachment to the deoxyribose, the photo-activated compound can lead to different outcomes. For instance, one derivative may result in the acetylation of the RNA strand, while another could form a stable photo-cross-linked adduct between the DNA and RNA strands. nih.gov This ability to form cross-links is a significant finding for studying nucleic acid structures and interactions.
The photoreactive properties of N-acetyl-7-nitroindoline have also been harnessed to control peptide and protein structure. The N-peptidyl-7-nitroindoline unit can be incorporated into a polypeptide chain. nih.govresearchgate.net Upon excitation with light, including two-photon absorption which allows for high spatiotemporal precision, the amide bond within the N-peptidyl-7-nitroindoline moiety can be cleaved. nih.govresearchgate.net This process results in the fragmentation of the polypeptide, offering a method for the light-induced modification of protein-based materials. nih.gov
Table 1: Summary of Photoreactions of N-acetyl-7-nitroindoline Derivatives with Biomolecules
| Derivative Type | Biomolecule Target | Outcome of Photo-activation | Reference(s) |
|---|---|---|---|
| Nucleoside Analog in DNA | Complementary RNA | Acetylation of RNA strand | nih.gov |
| Nucleoside Analog in DNA | Complementary RNA | Formation of a deacylated nitroso derivative | nih.gov |
| Glycerol-linked Analog in DNA | Complementary RNA | Formation of a photo-cross-linked adduct | nih.gov |
| N-peptidyl-7-nitroindoline | Polypeptide Backbone | Cleavage of the photoreactive amide bond | nih.govresearchgate.net |
Spectroscopic Analysis of Compound-Biomacromolecule Complexes
Spectroscopic methods are pivotal in elucidating the formation and nature of complexes between small molecules and biological macromolecules such as proteins and nucleic acids. In the context of derivatives of this compound, particularly N-acetyl-7-nitroindoline, spectroscopic analysis has been instrumental in characterizing its photoreactive properties. nih.govelsevierpure.comjst.go.jp
N-acetyl-7-nitroindoline is known to be activated by UV irradiation, leading to the formation of a nitronic anhydride intermediate. jst.go.jp This reactivity is a key feature that can be harnessed for biological applications. While detailed spectroscopic data on the non-covalent complexes of this compound with specific biomacromolecules are not extensively documented in publicly available literature, the photoreactivity of the closely related N-acetyl-7-nitroindoline with RNA has been studied. nih.govelsevierpure.comjst.go.jp Upon UV irradiation in the presence of complementary RNA, derivatives of N-acetyl-7-nitroindoline have been observed to form distinct products, indicating a direct interaction and reaction with the nucleic acid. nih.govelsevierpure.com
General spectroscopic techniques that could be applied to study such interactions include UV-visible spectroscopy, fluorescence spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. For instance, changes in the UV-visible absorption spectrum of a biomacromolecule upon binding of the compound can indicate complex formation. Fluorescence quenching experiments can provide insights into binding affinities and mechanisms. 2D-IR spectroscopy has also been utilized to analyze nitric oxide (NO) interactions with heme proteins, a technique that could be relevant for studying nitro-group containing compounds. nih.gov
Investigation of Intercalation, Groove Binding, or Covalent Adduction Mechanisms
The interaction of small molecules with DNA and RNA can occur through several mechanisms, including intercalation between base pairs, binding within the major or minor grooves, or the formation of covalent adducts. For derivatives of this compound, the primary mechanism of interaction that has been investigated is photo-induced covalent adduction. nih.govelsevierpure.comjst.go.jp
Studies on nucleoside derivatives of N-acetyl-7-nitroindoline incorporated into DNA oligomers have shown that upon photo-activation, the acetyl group can be transferred to the complementary RNA strand, suggesting a covalent modification. nih.govelsevierpure.com Depending on the point of attachment of the N-acetyl-7-nitroindoline moiety to the nucleoside, different outcomes were observed. When attached at the 5-position of 2'-deoxyribose, photo-irradiation led to the acetylation of the RNA strand. In contrast, when linked via a glycerol (B35011) unit, a photo-cross-linked adduct with the RNA was formed. nih.govelsevierpure.com This highlights the potential for this compound scaffold to act as a photo-activatable cross-linking agent.
| Derivative of N-acetyl-7-nitroindoline | Interaction with RNA upon Photo-activation | Reference |
| Linked to 2'-deoxyribose at the 5-position | Acetylation of the RNA strand | nih.govelsevierpure.com |
| Linked via a glycerol unit | Formation of a photo-cross-linked adduct | nih.govelsevierpure.com |
Cell-Based Assays for Mechanistic Cellular Response Elucidation
Understanding the effects of a compound within a cellular context is crucial for evaluating its biological activity. This involves studying its uptake by cells, its localization within different cellular compartments, and its influence on cellular signaling pathways.
Studies on Cellular Uptake and Intracellular Localization
Detailed studies specifically tracking the cellular uptake and intracellular localization of this compound are not extensively reported in the available scientific literature. However, the general properties of related nitroaromatic compounds suggest that they can often diffuse across cell membranes. The lipophilicity of the compound would play a significant role in its ability to be taken up by cells.
For related compounds like 2-nitroimidazoles, cellular uptake is known to occur via diffusion. researchgate.net The localization can be influenced by the cellular environment; for example, nitroimidazoles are selectively entrapped in hypoxic cells due to bioreductive activation. researchgate.net Similar mechanisms could potentially be at play for this compound, particularly in the context of cancer cells which often have hypoxic regions.
Modulation of Specific Intracellular Signaling Pathways (e.g., Protein Kinase Cascades, Gene Expression)
The interaction of this compound with cellular components can lead to the modulation of various intracellular signaling pathways. While specific studies on this compound's effect on protein kinase cascades or gene expression are limited, the photoreactive nature of its derivatives offers a potential tool for such modulation.
The photo-induced acetylation of RNA by N-acetyl-7-nitroindoline derivatives has direct implications for gene expression, as it can interfere with the translation process. nih.govelsevierpure.com Furthermore, the formation of covalent adducts with biomolecules could trigger cellular stress responses and activate specific signaling pathways.
In a broader context, inhibitors of various intracellular signaling pathways, such as the JAK/STAT, MAPK, and mTOR pathways, are being explored for their anti-inflammatory effects. acs.org While it is not established that this compound directly inhibits these pathways, the potential for covalent modification of key signaling proteins could lead to their altered activity.
Mechanistic Studies of Antimicrobial Activity in Model Systems
Indole (B1671886) derivatives are known to possess a broad spectrum of antimicrobial activities. nih.govnih.govnih.gov The mechanisms underlying these activities can be diverse, ranging from the inhibition of essential enzymes to the disruption of microbial membranes or interference with virulence factors.
Identification of Microbial Targets and Resistance Mechanisms
While the specific microbial targets of this compound have not been definitively identified, studies on related nitro-containing compounds and indole derivatives provide some plausible hypotheses.
For instance, indolin-2-one nitroimidazoles have been shown to exhibit a dual mode of action against bacteria, involving the inhibition of topoisomerase IV (an essential enzyme for DNA replication) and the generation of damaging reactive species through the reduction of the nitro group. acs.org It is conceivable that this compound could share a similar mechanism of action, particularly the generation of reactive nitro radicals that can damage microbial DNA and proteins.
Furthermore, some indole derivatives have been identified as inhibitors of the NorA efflux pump in Staphylococcus aureus, which is a mechanism of antibiotic resistance. nih.gov By inhibiting this pump, such compounds can restore the efficacy of other antibiotics.
Potential microbial targets and resistance mechanisms for nitroindoline (B8506331) derivatives are summarized in the table below, based on studies of related compounds.
| Potential Microbial Target/Mechanism | Description | Related Compound Class | Reference |
| Topoisomerase IV | Inhibition of this essential enzyme involved in DNA replication. | Indolin-2-one nitroimidazoles | acs.org |
| DNA Damage | Generation of reactive radicals from the nitro group, leading to DNA damage. | Indolin-2-one nitroimidazoles | acs.org |
| NorA Efflux Pump | Inhibition of the efflux pump, which contributes to antibiotic resistance in S. aureus. | Indole derivatives | nih.gov |
Inhibition of Essential Metabolic Pathways in Pathogenic Microorganisms
While there is no direct evidence for this compound, research on other nitro-heterocyclic compounds suggests a potential general mechanism of action. Many nitro-aromatic compounds are known to exert their antimicrobial effects after being activated by microbial nitroreductases. This reduction process, which occurs under anaerobic or microaerophilic conditions, leads to the formation of reactive nitrogen species. These reactive species can then interact with and damage various cellular macromolecules, including DNA, which can lead to cell death. nih.gov
For instance, the antibacterial activity of various nitro-heterocyclic compounds against Escherichia coli has been linked to the reduction of their nitro group into a reactive form. nih.gov Strains of the bacteria that are deficient in nitroreductase show high levels of resistance to these compounds, underscoring the importance of this activation step. nih.gov The subsequent damage to bacterial DNA is considered a primary mechanism of their antibacterial action. nih.gov
It is important to distinguish this general mechanism from the specific inhibition of metabolic pathways. While DNA damage is a form of cellular disruption, it is not the same as the targeted inhibition of a specific enzymatic step in a metabolic pathway, such as amino acid or fatty acid synthesis.
Studies on other classes of indoline derivatives have shown various biological activities, but these are not specific to the 7-nitro substituted ethanone (B97240) derivative. For example, some 5-nitroindoline (B147364) derivatives have demonstrated activity against Gram-positive bacteria. nih.gov However, the specific mechanisms of action were not fully elucidated in the available literature.
In the absence of specific research on this compound, no data tables or detailed research findings on its interaction with pathogenic microbial metabolic pathways can be provided.
Future Directions and Emerging Research Avenues for 1 7 Nitro 1 Indolinyl Ethanone
Weaving 1-(7-Nitro-1-indolinyl)ethanone into the Fabric of Advanced Materials Science
The distinct structural characteristics of this compound, featuring a nitro-functionalized indoline (B122111) core, make it a compelling candidate for the development of next-generation materials with tailored properties.
Pioneering Functional Polymers with Indoline Moieties
The incorporation of the this compound moiety into polymer chains presents a significant opportunity for creating functional polymers with novel characteristics. The inherent properties of the indoline ring system, when combined with the electron-withdrawing nature of the nitro group, can be harnessed to influence the electronic, optical, and mechanical properties of the resulting polymers. Future research will likely focus on synthesizing a variety of polymer architectures, including linear, branched, and cross-linked systems, to investigate how the inclusion of this specific indoline derivative impacts polymer performance.
Illuminating the Path for Sensor Technologies and Optoelectronic Devices
Indole (B1671886) and its derivatives are recognized for their strong fluorescence emission in solution, making them excellent candidates for fluorescent probes in biological and electrochemical sensing. mdpi.com The development of novel indole derivatives based on a donor-π-acceptor (D-π-A) framework has shown that these molecules exhibit positive solvatochromism and varied fluorescence properties, which can be fine-tuned by altering their substituents. mdpi.com This suggests that this compound, with its inherent D-π-A characteristics, could be a valuable component in the design of advanced sensors. Future investigations may explore its use in detecting specific analytes or changes in the microenvironment.
Furthermore, the unique electronic and optoelectronic properties of materials containing indoline moieties are gaining considerable attention. acs.org The ability to control the band gap and facilitate efficient charge separation in optoelectronic devices is a critical area of research. acs.org The structural features of this compound could be leveraged in the design of novel organic semiconductors or as components in perovskite-based heterostructures for applications in photodetectors and other optoelectronic devices. acs.org
Unleashing Novel Catalytic Potential
The exploration of this compound and its derivatives as catalysts or ligands in catalytic systems is a promising and largely untapped area of research. The nitrogen atom within the indoline ring and the potential for the nitro group to influence electronic properties suggest that these molecules could participate in a range of catalytic transformations. Future work could involve the synthesis of metal complexes where the indoline derivative acts as a ligand, potentially leading to catalysts with unique reactivity and selectivity. Investigations into their efficacy in various organic reactions, such as cross-coupling reactions or asymmetric catalysis, could reveal new and efficient synthetic methodologies.
A Glimpse into Excited State Dynamics with Ultrafast Spectroscopy
Ultrafast spectroscopy techniques are powerful tools for unraveling the intricate photophysical and photochemical processes that occur in molecules upon light absorption. For nitro-substituted aromatic compounds, these techniques have been instrumental in understanding excited-state dynamics, including processes like excited-state intramolecular proton transfer (ESIPT). rsc.orgnih.gov Studies on related nitro-substituted systems have shown that ESIPT can occur on a picosecond timescale. rsc.org
The photophysics of the indole core itself is complex, involving multiple electronic excited states (¹Lₐ and ¹Lₑ) whose energies and dynamics are sensitive to the surrounding environment. nih.gov The presence of the nitro group and the acetyl group on the indoline scaffold of this compound is expected to significantly modify its excited-state landscape. Future research employing techniques like femtosecond transient absorption (fs-TA) and femtosecond stimulated Raman spectroscopy (FSRS) will be crucial to map the relaxation pathways of this molecule, providing fundamental insights that could inform its application in areas like photocatalysis and photosensing. nih.govnih.gov
Exploring the Solid State: Polymorphism and Crystal Properties
The solid-state properties of a compound, including its crystal packing and the potential for polymorphism (the ability to exist in multiple crystal forms), are critical for its application in materials science and pharmaceuticals. The arrangement of molecules in the crystalline lattice can significantly influence properties such as solubility, stability, and electronic behavior.
Future research should focus on the systematic investigation of the crystallization behavior of this compound under various conditions to identify and characterize any polymorphs. Techniques such as single-crystal X-ray diffraction, powder X-ray diffraction, and differential scanning calorimetry will be essential in this endeavor. Understanding the relationship between the molecular structure of this compound and its solid-state packing will provide valuable knowledge for designing new materials with desired physical properties.
A Fusion of Disciplines: Synthetic Chemistry and Advanced Biological Imaging
The convergence of synthetic chemistry and advanced biological imaging offers exciting possibilities for the application of this compound. Indole-based fluorescent probes are already being utilized for bioimaging in living cells. mdpi.com The development of novel probes often involves a synergistic approach where synthetic chemists design and create new molecules with specific properties, which are then evaluated using sophisticated imaging techniques.
Future research in this area could involve the modification of the this compound structure to enhance its fluorescent properties, such as quantum yield and photostability. Furthermore, the introduction of specific functional groups could enable the targeted delivery of the molecule to particular subcellular compartments or its use as a sensor for specific biological events. This collaborative research has the potential to yield powerful new tools for understanding complex biological processes at the molecular level.
Challenges and Opportunities in the Comprehensive Academic Study of this compound
The exploration of this compound and its derivatives stands at a confluence of intriguing prospects and notable hurdles. The scientific community's growing interest in this class of molecules is primarily driven by their potential as photocleavable protecting groups, also known as "caged" compounds. These molecules can be used to control the release of biologically active substances with high spatiotemporal precision using light. However, realizing the full potential of this compound requires addressing specific synthetic, photochemical, and application-oriented challenges.
A significant challenge lies in the synthesis of 7-nitroindoline (B34716) derivatives. The direct nitration of the indoline core often presents difficulties. For instance, attempts to nitrate (B79036) 1-acetylindoline-2-sulfonate sodium unexpectedly led to nitration at the 7-position, a departure from the more conventional 5-position nitration. While this discovery provided a new route to 7-nitroindolines, the synthesis of N-acyl-7-nitroindolines can be a multi-step process. Furthermore, the direct acylation of 7-nitroindoline is often challenging due to the reduced nucleophilicity of the nitrogen atom, a consequence of the electron-withdrawing nitro group. This synthetic complexity can hinder the rapid development and screening of new derivatives with tailored properties.
Another challenge revolves around the photochemical properties of these compounds. While 1-acyl-7-nitroindolines are known to be photoreactive, their efficiency, characterized by the quantum yield (Φ), can vary significantly based on their substitution pattern. For example, excessive electron-donating substituents can render the molecule inert to irradiation by diverting the excited state through non-productive pathways. Conversely, the introduction of additional electron-withdrawing groups, such as in dinitroindoline derivatives, has been shown to improve photolysis efficiency. The photolysis of some dinitro compounds can also lead to mixed photoproducts, which complicates their application in biological systems where clean release of the caged molecule is crucial.
Despite these challenges, a wealth of opportunities exists for the comprehensive academic study of this compound. A key area of opportunity is the systematic exploration of its photochemical mechanism. While a general mechanism involving a nitronic anhydride (B1165640) intermediate has been proposed for N-acyl-7-nitroindolines, further computational and experimental studies on this compound could elucidate the finer details of its excited-state dynamics. Understanding the factors that govern the efficiency of photorelease and the formation of byproducts is critical for designing more robust and efficient photocages.
The development of novel 7-nitroindoline derivatives with optimized properties presents another significant opportunity. This includes shifting the absorption maximum (λmax) to longer, less phototoxic wavelengths (near-infrared) and enhancing the quantum yield. For instance, research on related compounds has shown that strategic substitutions can significantly improve the photolytic efficiency. The development of 1-acetyl-5-bromo-7-nitroindoline (B556862) is a step in this direction, showing promising absorbance in the 400-475 nm range. nhsjs.com The systematic study of structure-property relationships in a series of this compound analogues could lead to the discovery of next-generation photocages with superior performance.
Furthermore, the application of this compound and its derivatives in emerging fields like bioorthogonal chemistry offers exciting prospects. These molecules could be engineered to participate in specific, non-interfering chemical reactions inside living systems, enabling the precise labeling and tracking of biomolecules. The development of this compound-based probes could provide powerful tools for studying complex biological processes in real-time.
The burgeoning field of photopharmacology also represents a major opportunity. By attaching a this compound moiety to a drug molecule, its activity could be controlled with light, allowing for targeted drug delivery and reduced off-target effects. This approach has significant potential for therapies requiring high precision, such as in oncology or neurology.
Finally, the use of advanced analytical and computational techniques will be instrumental in overcoming the existing challenges. High-throughput screening of synthetic routes and computational modeling of photochemical properties can accelerate the discovery and optimization of new this compound derivatives. These in silico approaches can help predict the properties of novel compounds before their synthesis, saving time and resources.
Interactive Data Table: Photochemical Properties of Related Nitroindoline (B8506331) Compounds
The following table summarizes key photochemical data for compounds structurally related to this compound. This data provides a benchmark for future studies on the target compound.
| Compound Name | Absorption Maximum (λmax) | Quantum Yield (Φ) | Solvent/Conditions |
| 1-Acyl-7-nitroindolines (general) | ~434 nm | Varies with substitution | 99% CH3CN–1% H2O |
| 4-Methoxy-7-nitroindolinyl-glutamate | Not specified | ~0.1 | Aqueous solution |
| 4-Carboxymethoxy-5,7-dinitroindolinyl-glutamate | Not specified | ~0.5 | Aqueous solution |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
